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  • Product: 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone
  • CAS: 898774-16-8

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Elucidation of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone: A Technical Guide to 1H and 13C NMR Characterization

Executive Summary The structural verification of complex synthetic intermediates is a critical bottleneck in drug development and medicinal chemistry. 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (C₁₆H₁₄F₂O₂) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of complex synthetic intermediates is a critical bottleneck in drug development and medicinal chemistry. 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (C₁₆H₁₄F₂O₂) is a highly functionalized dihydrochalcone derivative. Dihydrochalcones are privileged scaffolds in pharmacology, known for their broad spectrum of biological activities, including potent anticancer and antidiabetic properties[1]. The strategic incorporation of fluorine atoms into this scaffold significantly alters its lipophilicity, metabolic stability, and electronic distribution—parameters that can be precisely mapped using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy[2].

This whitepaper provides an in-depth, self-validating methodology for the acquisition, assignment, and mechanistic interpretation of the ¹H and ¹³C NMR spectral data for this compound.

High-Resolution NMR Acquisition Protocol

To ensure the highest degree of trustworthiness and spectral resolution, the following self-validating protocol must be strictly adhered to. The fundamental principles of NMR dictate that the resonance frequency of each nucleus is highly sensitive to its local chemical environment, making meticulous sample preparation and instrument calibration non-negotiable[3].

Step-by-Step Methodology
  • Sample Preparation (Self-Validating Concentration):

    • Action: Dissolve exactly 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks interfering proton signals and provides a non-polar environment that mimics standard lipid-membrane interactions. TMS serves as an internal standard (0.00 ppm) to calibrate the chemical shift scale, ensuring run-to-run reproducibility.

  • Probe Tuning and Matching:

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically to the Larmor frequencies of ¹H (400.13 MHz), ¹³C (100.61 MHz), and ¹⁹F (376.50 MHz).

    • Causality: Precise tuning maximizes the efficiency of radiofrequency (RF) power transfer, ensuring accurate pulse angles (e.g., 30° or 90°) and optimizing the signal-to-noise (S/N) ratio.

  • Gradient Shimming:

    • Action: Perform automated or manual Z-axis gradient shimming until the Full Width at Half Height (FWHH) of the TMS signal is < 1.0 Hz.

    • Causality: A highly homogeneous magnetic field (B₀) prevents peak broadening, which is critical for resolving the complex scalar couplings ( J ) generated by the fluorine atoms.

  • Acquisition Parameters:

    • ¹H NMR: Apply a 30° excitation pulse with a 3.0-second relaxation delay ( d1​ ) and acquire 16–32 scans. Causality: The 30° pulse allows for rapid magnetization recovery, preventing the saturation of slowly relaxing nuclei.

    • ¹³C NMR: Apply a 30° pulse with a 2.0-second d1​ and acquire 1024–2048 scans. Utilize WALTZ-16 composite pulse decoupling. Causality: WALTZ-16 eliminates ¹H-¹³C scalar couplings, collapsing multiplets into sharp singlets and boosting sensitivity via the Nuclear Overhauser Effect (NOE), while critically preserving the ¹⁹F-¹³C couplings needed for structural validation.

  • Data Processing:

    • Action: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).

Experimental Workflow for NMR Elucidation

The following diagram illustrates the logical, self-validating loop used to acquire and verify the spectral data. If the integration or symmetry rules fail during spectral analysis, the workflow mandates a re-acquisition to rule out artifacts or impurities.

NMR_Workflow A 1. Sample Preparation (CDCl3 + TMS Internal Standard) B 2. Probe Tuning & Shimming (Optimize B0 Homogeneity) A->B Insert into Magnet C 3. 1D Acquisition (1H, 13C{1H}, 19F) B->C Lock & Shim D 4. 2D Correlation (COSY, HSQC, HMBC) C->D Pulse Sequence E 5. Data Processing & FT (Phase/Baseline Correction) D->E FID Generation F 6. Structural Validation (Cross-referencing J-couplings) E->F Spectral Analysis F->C Discrepancy Found (Re-acquire Data)

Fig 1. Self-validating NMR acquisition and structural elucidation workflow.

Quantitative Spectral Data and Assignments

The structural assignment relies on a self-validating system: the ¹H spectrum must integrate to exactly 14 protons, and the ¹³C spectrum must display exactly 14 distinct carbon environments (accounting for the symmetry of the 16-carbon molecule).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-OCH₃ 3.82s-3HHighly shielded by electronegative oxygen, characteristic singlet.
C3-H₂ (β) 3.05t7.62HAdjacent to the aromatic ring, coupled to C2-H₂.
C2-H₂ (α) 3.25t7.62HDeshielded by the adjacent carbonyl group, coupled to C3-H₂.
H-3'' 6.85d8.21HOrtho to methoxy group (electron-donating), strongly shielded.
H-5'' 6.89td7.5, 1.11HPara to methoxy group, shielded via resonance.
H-6'' 7.15dd7.5, 1.61HOrtho to the alkyl chain, minimal shielding effect.
H-4'' 7.20td8.0, 1.61HMeta to methoxy group, least shielded proton on this ring.
H-4' 7.02tt8.4, 2.31HPara to carbonyl, shielded by two ortho-fluorine atoms.
H-2', H-6' 7.46m-2HDeshielded by carbonyl, complex splitting due to ¹⁹F-coupling.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Rationale
C1 (C=O) 196.5t~2.0Ketone carbonyl, minor long-range coupling to fluorine.
C3 (β-CH₂) 26.2s-Aliphatic carbon adjacent to the 2-methoxyphenyl ring.
C2 (α-CH₂) 39.8s-Aliphatic carbon deshielded by the adjacent carbonyl.
-OCH₃ 55.3s-Characteristic methoxy carbon shift.
C-3'' 110.4s-Ortho to methoxy, strongly shielded.
C-5'' 120.6s-Para to methoxy, shielded.
C-4'' 127.8s-Meta to methoxy.
C-1'' 129.5s-Quaternary carbon attached to the alkyl chain.
C-6'' 130.1s-Ortho to the alkyl chain.
C-2'' 157.6s-Quaternary carbon attached to the oxygen atom.
C-4' 108.3t25.5Shielded by two ortho-fluorines, triplet due to 2JCF​ coupling.
C-2', C-6' 111.1dd20.5, 6.0Ortho to fluorine, complex doublet of doublets splitting.
C-1' 139.6t6.5Quaternary carbon attached to carbonyl, triplet via 3JCF​ .
C-3', C-5' 163.2dd250.0, 12.5Directly bonded to fluorine, massive 1JCF​ coupling.

Mechanistic Insights into Chemical Shifts and Spin-Spin Coupling

To truly understand the spectral output, one must analyze the causality behind the chemical shifts. The spectrum of 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone is a masterclass in competing electronic effects:

Fluorine-Carbon Spin-Spin Coupling ( JCF​ )

Fluorine-19 is an NMR-active nucleus with 100% natural abundance and a spin of ½. Because standard ¹³C acquisition only decouples protons (via WALTZ-16), the ¹⁹F nuclei continue to interact with the ¹³C nuclei through the molecular bonds[4]. This creates a highly distinctive, self-validating splitting pattern in the ¹³C spectrum that confirms the 3,5-difluorophenyl ring structure:

  • Direct Coupling ( 1JCF​ ): The carbons directly bonded to fluorine (C-3', C-5') exhibit a massive coupling constant of ~250 Hz, splitting the signal at 163.2 ppm into a wide doublet of doublets.

  • Ortho Coupling ( 2JCF​ ): The C-4' carbon sits exactly between the two fluorine atoms. It couples to both equivalent fluorines with a 2JCF​ of 25.5 Hz, resulting in a distinct triplet at 108.3 ppm.

Anisotropic Deshielding by the Carbonyl Group

The C=O group is highly electronegative and possesses a strong magnetic anisotropy. It withdraws electron density from the adjacent α -CH₂ group (C2), deshielding the protons and shifting them downfield to 3.25 ppm. The β -CH₂ protons (C3) are further removed from this inductive effect, resonating further upfield at 3.05 ppm. This Δδ of 0.20 ppm is a reliable diagnostic marker for propiophenone backbones.

Methoxy Resonance Effects

On the 2-methoxyphenyl ring, the lone pairs of the oxygen atom participate in resonance with the aromatic π -system. This electron-donating effect increases electron density specifically at the ortho (C-3'') and para (C-5'') positions. Consequently, the protons attached to these carbons (H-3'' and H-5'') are highly shielded, appearing significantly upfield at 6.85 ppm and 6.89 ppm, respectively, compared to the meta proton (H-4'') at 7.20 ppm.

Conclusion

The ¹H and ¹³C NMR spectral elucidation of 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone demonstrates the power of multinuclear interactions in structural biology. By leveraging the predictable nature of ¹⁹F-¹³C scalar couplings, the resonance effects of the methoxy group, and the anisotropic deshielding of the carbonyl core, researchers can confidently validate the synthesis of this complex dihydrochalcone derivative. The self-validating nature of the integration (14 protons) and symmetry (14 distinct carbon signals for 16 atoms) ensures the highest degree of analytical trustworthiness.

References

  • Qin, X., et al. (2015). "Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines." Molecules, 20(12), 21193-21203.

  • Didenko, T., et al. (2013). "Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs." Current Opinion in Structural Biology, 23(5), 740-747.

  • Barron, A. R. (2022). "NMR Spectroscopy." Chemistry LibreTexts: Physical Methods in Chemistry and Nano Science.

  • Antic, D. (2024). "Evaluation of fluoroorganic compounds with benchtop 19F NMR." Thermo Fisher Scientific Application Notes.

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Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

A Technical Whitepaper for Drug Development Professionals In the realm of modern medicinal chemistry, the strategic incorporation of halogenated moieties into organic scaffolds is a cornerstone technique for modulating p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

In the realm of modern medicinal chemistry, the strategic incorporation of halogenated moieties into organic scaffolds is a cornerstone technique for modulating pharmacokinetic and physicochemical properties. As a Senior Application Scientist, I have observed that the transition from rigid, unsaturated chalcones to flexible diarylpropanones (dihydrochalcones) opens unique avenues for target binding.

This whitepaper provides an in-depth technical analysis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (CAS: 898774-16-8), a highly versatile fluorinated building block. By dissecting its structural architecture, detailing its self-validating synthetic workflows, and mapping its metabolic advantages, this guide serves as a comprehensive resource for researchers leveraging fluorinated diarylpropanones in advanced drug design.

Structural Architecture and Physicochemical Profile

The compound 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone is a saturated chalcone derivative. Its core consists of a propan-1-one (propiophenone) backbone, flanked by a 3,5-difluorophenyl group at the carbonyl carbon and a 2-methoxyphenyl group at the β -carbon.

Quantitative Physicochemical Data

To predict its behavior in biological systems, we must first establish its fundamental physicochemical parameters. The data summarized below highlights its compliance with Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.

PropertyValue
IUPAC Name 1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one
CAS Registry Number 898774-16-8 [4]
Molecular Formula C16H14F2O2
Molecular Weight 276.28 g/mol
Exact Mass 276.096 g/mol
Estimated LogP 3.8 ± 0.2
Topological Polar Surface Area (TPSA) 26.30 Ų
Rotatable Bonds 5
Hydrogen Bond Donors / Acceptors 0 / 4 (2x F, 2x O)
Mechanistic Rationale of Substituents
  • 3,5-Difluorophenyl Moiety: The introduction of fluorine atoms at the meta positions of the A-ring serves a dual purpose. First, the strong electronegativity of fluorine exerts an inductive electron-withdrawing effect, which polarizes the adjacent carbonyl group, potentially enhancing hydrogen-bond acceptor capacity. Second, the C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, effectively blocking cytochrome P450-mediated aromatic hydroxylation at these sites [1].

  • 2-Methoxyphenyl Moiety: The ortho-methoxy group on the B-ring introduces specific steric hindrance that dictates the conformational flexibility of the ethylene bridge. Furthermore, the oxygen atom acts as a localized hydrogen-bond acceptor, which is often critical for anchoring the molecule within kinase or tubulin binding pockets.

Synthetic Methodology: From Chalcone to Dihydrochalcone

The synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone relies on a two-phase workflow: a base-catalyzed Claisen-Schmidt condensation followed by a highly selective alkene reduction.

Synthesis A 3,5-Difluoroacetophenone + 2-Methoxybenzaldehyde B Claisen-Schmidt Condensation A->B NaOH, EtOH C Fluorinated Chalcone Intermediate B->C D Selective Alkene Reduction (Pd/C, H2) C->D E Target Dihydrochalcone (CAS: 898774-16-8) D->E 1 eq. H2

Figure 1: Two-step synthetic workflow for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that the causality behind each experimental choice is clear.

Phase 1: Claisen-Schmidt Condensation

  • Reagent Preparation: Dissolve 1.0 equivalent of 3,5-difluoroacetophenone and 1.0 equivalent of 2-methoxybenzaldehyde in anhydrous ethanol to achieve a 0.5 M concentration. Causality: Ethanol serves as an optimal protic solvent that stabilizes the enolate intermediate.

  • Catalysis: Cool the reaction mixture to 0 °C. Add 1.2 equivalents of aqueous NaOH (20% w/v) dropwise over 15 minutes. Causality: Dropwise addition controls the exotherm and prevents the Cannizzaro reaction of the aldehyde.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Isolation: Neutralize with 1M HCl, precipitate the intermediate (E)-1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one in ice water, filter, and recrystallize from ethanol.

Phase 2: Selective Alkene Reduction While borohydride reagents can be tuned for selective reduction [3], catalytic hydrogenation remains the industrial standard for scalability. 5. Hydrogenation Setup: Dissolve the purified chalcone intermediate in a 1:1 mixture of ethyl acetate and ethanol. Causality: Ethyl acetate ensures complete dissolution of the lipophilic chalcone, while ethanol provides trace protic donation to facilitate the catalytic cycle on the metal surface. 6. Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent premature ignition. 7. Reduction: Purge the reaction vessel with hydrogen gas and maintain at 1 atm. Stir vigorously at 25 °C. Critical Step: Terminate the reaction exactly after 1 equivalent of H2​ is consumed. Causality: Prolonged exposure will lead to the over-reduction of the carbonyl group to a secondary alcohol. 8. Purification: Filter the suspension through a pad of Celite. Concentrate the filtrate in vacuo to yield the target propiophenone.

Validation & Quality Control: Verify the product via 1H NMR (400 MHz, CDCl3​ ). The successful conversion is validated by the complete disappearance of the trans-alkene doublets (typically around δ 7.4–7.8 ppm, J≈16 Hz) and the emergence of two distinct triplet-like multiplets around δ 3.0–3.3 ppm, corresponding to the newly formed saturated ethylene bridge ( −CH2​−CH2​− ) of the propiophenone core.

Pharmacokinetic Modulation via Fluorination

One of the most significant hurdles in drug discovery is overcoming rapid hepatic clearance. Lipophilic compounds are highly susceptible to oxidation by liver enzymes, specifically the cytochrome P450 (CYP450) family.

The strategic placement of fluorine atoms in 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone directly addresses this liability. Because the van der Waals radius of fluorine (1.47 Å) is a close isosteric match to hydrogen (1.20 Å), it does not introduce severe steric clashes that would disrupt target binding [2]. However, the profound difference in bond dissociation energy alters the metabolic fate of the molecule.

MetabPathway Target 3',5'-Difluoro-3-(2-methoxyphenyl) propiophenone CYP Hepatic CYP450 Oxidative Metabolism Target->CYP Block Aromatic Hydroxylation BLOCKED by C-F bonds CYP->Block 3,5-positions ODemeth O-Demethylation (Minor Pathway) CYP->ODemeth 2-methoxy group Reduct Carbonyl Reduction (Secondary Pathway) CYP->Reduct propan-1-one core

Figure 2: Predicted metabolic pathways and CYP450 inhibition mechanisms.

By blocking the meta-positions of the A-ring, the molecule forces CYP450 enzymes to attempt oxidation at less favorable sites, thereby increasing the overall half-life of the compound in vivo. Furthermore, the fluorine substitution increases the lipophilicity (LogP) of the molecule, which enhances cell membrane permeation without disproportionately inflating the molecular weight [2].

Applications in Advanced Drug Design

The 1,3-diarylpropan-1-one scaffold is a privileged structure in pharmacology. By utilizing 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone as a core building block, researchers can develop:

  • Tubulin Polymerization Inhibitors: Dihydrochalcones exhibit excellent conformational flexibility, allowing them to bind deeply within the colchicine binding site of tubulin, acting as potent anti-angiogenic and anti-tumor agents.

  • NF- κ B Modulators: The saturated bridge reduces the Michael-acceptor reactivity inherent to chalcones, thereby minimizing off-target covalent binding (toxicity) while maintaining anti-inflammatory efficacy through non-covalent kinase inhibition.

References

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Countercation- and solvent-controlled selective borohydride hydrogenation of alkenes in diaryl enones Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Foundational

An In-depth Technical Guide to the Formation of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the formation of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, a fluorinated aryl keto...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, a fluorinated aryl ketone of interest in medicinal chemistry and drug development. The core of this synthesis is a classic electrophilic aromatic substitution: the Friedel-Crafts acylation. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of regioselectivity and catalyst choice. Furthermore, predictive spectroscopic data is presented to aid in the characterization and verification of the final product.

Introduction and Significance

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Propiophenone derivatives, in turn, are recognized as valuable scaffolds in the synthesis of a variety of biologically active compounds. The title compound, 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, combines these features, making it a valuable intermediate for the synthesis of novel pharmaceutical agents. Its formation is a prime example of a robust and widely applicable synthetic methodology.

The Core Mechanism: Friedel-Crafts Acylation

The synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring.[1] The reaction proceeds via the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

The overall transformation can be represented as follows:

Caption: Overall reaction for the synthesis of the target molecule.

The mechanism can be dissected into three key stages:

Stage 1: Formation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, 3-(2-methoxyphenyl)propanoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile in the reaction.[2]

Caption: Formation of the electrophilic acylium ion.

Stage 2: Electrophilic Attack and Formation of the Sigma Complex

The nucleophilic π-electron system of the 1,3-difluorobenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] This step temporarily disrupts the aromaticity of the ring.

Stage 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the carbon atom bearing the newly added acyl group.[4] This restores the aromaticity of the ring, yielding the final product, 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, and regenerating the Lewis acid catalyst. However, it is important to note that the ketone product can form a stable complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[4]

Experimental_Workflow cluster_AcylChloride Acyl Chloride Synthesis cluster_Acylation Friedel-Crafts Acylation Acid 3-(2-Methoxyphenyl)propanoic Acid Chlorination Chlorination (SOCl2 or (COCl)2) Acid->Chlorination AcylChloride 3-(2-Methoxyphenyl)propanoyl Chloride Chlorination->AcylChloride Setup Reaction Setup (AlCl3, Solvent, 0°C) AcylChloride->Setup Use in next step AcylChloride_add Add Acyl Chloride Setup->AcylChloride_add Arene_add Add 1,3-Difluorobenzene AcylChloride_add->Arene_add Reaction Stir at RT (2-4h) Arene_add->Reaction Workup Aqueous Workup (HCl/Ice) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification FinalProduct 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone Purification->FinalProduct

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Exploratory

A Precautionary Approach to the Toxicity and Material Safety of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Abstract: This technical guide provides a comprehensive overview of the potential toxicity and material safety considerations for the novel compound 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone. Due to the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the potential toxicity and material safety considerations for the novel compound 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone. Due to the absence of specific toxicological data for this molecule, this document employs a precautionary, read-across approach. By analyzing the known hazards of structurally similar compounds—propiophenone, 2-methoxypropiophenone, and fluorinated aromatic systems—we extrapolate potential risks and establish a robust framework for safe handling, exposure control, and emergency preparedness. This guide is intended for researchers, scientists, and drug development professionals who may handle this or similar novel chemical entities.

Introduction: The Challenge of Uncharacterized Compounds

3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone is a substituted propiophenone derivative with potential applications in medicinal chemistry and materials science. As with many novel compounds synthesized for research and development, a specific and comprehensive toxicological profile has not yet been established. The PubChem database, a key repository for chemical information, currently lacks detailed toxicity data for this specific molecule.

In such instances, the principles of chemical safety demand a conservative and predictive approach. The Occupational Safety and Health Administration (OSHA) mandates that, in the absence of specific data, uncharacterized substances should be handled as if they are hazardous. This guide adheres to that principle, building a safety profile through the analysis of its core structural components.

Our approach is threefold:

  • Structural Analogue Analysis: We will examine the known toxicological data of key structural fragments of the target molecule.

  • Predictive Hazard Assessment: Based on the data from analogues, we will infer the likely hazards associated with 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone.

  • Best-Practice Safety Protocols: We will outline comprehensive safety, handling, and emergency procedures suitable for a compound of unknown but potential toxicity.

Predictive Toxicology via Structural Analogue Analysis

The structure of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone can be deconstructed into three key components for a read-across analysis: the propiophenone backbone, the methoxyphenyl group, and the difluorophenyl moiety.

The Propiophenone Backbone

Propiophenone itself is a well-characterized compound. It is known to be a combustible liquid and can cause irritation upon contact with the skin, eyes, and respiratory tract. Acute toxicity data for propiophenone provides a foundational baseline for our assessment.

The Influence of Methoxy and Fluoro Substituents

The addition of methoxy and fluoro groups to the aromatic rings can significantly alter the toxicological profile of the parent molecule.

  • 2-Methoxypropiophenone: This analogue introduces the methoxy group, which can influence the metabolic pathways of the compound. While specific, detailed public toxicity data is sparse, related methoxy-substituted aromatics can sometimes be associated with skin sensitization.

  • Fluorinated Aromatic Compounds: The presence of fluorine atoms on the phenyl ring can increase the metabolic stability of the compound and may alter its biological activity and toxicity. Some fluorinated compounds are known to have unique toxicological profiles, although no specific hazards are broadly attributed to all such molecules.

Table 1: Comparative Acute Toxicity Data of Structural Analogues

CompoundCAS NumberOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)Key Hazards
Propiophenone93-55-04490 mg/kg4490 mg/kg>5.5 mg/L (4h)Skin, eye, and respiratory irritant
2-Methoxypropiophenone121-97-1No data availableNo data availableNo data availableAssumed irritant based on structure

Data for propiophenone is well-established. Data for substituted analogues is often less complete, necessitating a precautionary approach.

Hazard Identification and Risk Assessment

Based on the analogue analysis, we can predict the following potential hazards for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone:

  • Acute Toxicity: Likely to be low via oral and dermal routes, similar to propiophenone. However, the presence of substituents introduces uncertainty.

  • Irritation: High potential for irritation to the skin, eyes, and respiratory system. This should be the primary and immediate safety consideration.

  • Sensitization: Possible skin sensitizer. Repeated exposure should be avoided.

  • Chronic Effects: No data is available. In the absence of information, it should be assumed that chronic exposure could lead to unforeseen health effects. All measures should be taken to minimize long-term exposure.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Unknown. The compound has not been tested. Standard practice dictates handling it as a potential carcinogen, mutagen, or reproductive toxin until data proves otherwise.

The following diagram illustrates the logical workflow for assessing and managing the risks of a novel chemical compound.

G cluster_assessment Risk Assessment Workflow A Identify Novel Compound (3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone) B Search for Specific Toxicity Data A->B C Data Available? B->C D Proceed with Standard SDS Protocol C->D Yes E Perform Structural Analogue Analysis C->E No F Predict Potential Hazards (Read-Across) E->F G Assume High Hazard (Precautionary Principle) F->G H Develop Safe Handling Protocols G->H

Caption: Workflow for Risk Assessment of Novel Chemicals.

Exposure Controls and Personal Protection

Given the predicted hazards, a stringent set of exposure controls is mandatory. The "Hierarchy of Controls" is the guiding principle for minimizing risk.

G A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Ventilation) A->B Higher Priority C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) (Least Effective) C->D Lower Priority

Caption: The Hierarchy of Controls for Chemical Safety.

Engineering Controls
  • Primary Containment: All handling of solid or solutions of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone must be conducted in a certified chemical fume hood to prevent inhalation of dusts, aerosols, or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed SOP for the handling of this compound must be written and approved. This SOP should cover weighing, dissolution, reaction setup, workup, and waste disposal.

  • Training: All personnel must be trained on the potential hazards (known and unknown) of this compound and the specific procedures outlined in the SOP.

  • Access Control: Access to areas where the compound is stored or used should be restricted to authorized personnel.

Personal Protective Equipment (PPE)
  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Given the lack of specific permeation data, it is recommended to double-glove if handling concentrated solutions. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a splash hazard.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is required.

Experimental Protocols: Safe Handling Procedures

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE (lab coat, safety goggles, double gloves).

  • Containment: Perform all operations within a certified chemical fume hood.

  • Weighing: Use a disposable weigh boat. Tare the balance with the weigh boat. Carefully add the solid compound to the boat using a clean spatula. Avoid generating dust.

  • Dissolution: Place a stir bar in the intended flask. Add the desired solvent to the flask. Carefully transfer the weighed solid into the flask. Use a small amount of solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

  • Cleanup: Immediately dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container. Clean the spatula thoroughly.

First Aid and Emergency Procedures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency response personnel.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

Conclusion

While the specific toxicological properties of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone remain uncharacterized, a robust safety framework can be established through the principles of predictive toxicology and the diligent application of the hierarchy of controls. By treating this novel compound with the caution it deserves—assuming it to be an irritant and potentially hazardous upon chronic exposure—researchers can mitigate risks and ensure a safe laboratory environment. Further toxicological studies are necessary to fully elucidate the safety profile of this molecule.

References

  • PubChem. (n.d.). Propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypropiophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Application Note: Advanced Synthesis Protocol for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone Introduction and Mechanistic Overview The target compound, 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, belongs to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Introduction and Mechanistic Overview

The target compound, 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, belongs to the dihydrochalcone class of molecules, which are highly valued in medicinal chemistry for their diverse biological activities, including anti-inflammatory and metabolic regulatory properties.

The synthesis of this specific fluorinated and methoxylated dihydrochalcone relies on a robust, two-phase synthetic strategy. The first phase utilizes a base-catalyzed Claisen-Schmidt condensation between 3',5'-difluoroacetophenone and 2-methoxybenzaldehyde to construct the α,β -unsaturated ketone (chalcone) backbone [1]. The second phase involves the highly selective catalytic hydrogenation of the conjugated alkene to yield the saturated propiophenone derivative, carefully calibrated to avoid the over-reduction of the carbonyl group [2].

Synthetic Workflow Diagram

Workflow for the two-step synthesis of the target dihydrochalcone.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of the Chalcone Intermediate

Objective: Form (E)-1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one via cross-aldol condensation.

Causality & Design: Potassium hydroxide (KOH) is utilized as the base to deprotonate the α -carbon of 3',5'-difluoroacetophenone, generating a nucleophilic enolate. The electron-withdrawing fluorine atoms on the acetophenone ring increase the acidity of these α -protons, facilitating rapid enolization. The enolate attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. Subsequent dehydration is thermodynamically driven by the formation of a highly stable, fully conjugated system [3].

Protocol:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 5.0 mmol of 3',5'-difluoroacetophenone and 5.0 mmol of 2-methoxybenzaldehyde.

  • Solvent Addition: Dissolve the reactants in 15 mL of absolute ethanol. Cool the mixture to 0 °C using an ice bath to prevent uncontrolled exothermic side reactions (such as Cannizzaro-type disproportionation or self-condensation) [4].

  • Catalyst Introduction: Slowly add 5 mL of a 60% aqueous KOH solution dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 to 16 hours. The progress should be monitored via TLC (Hexanes:Ethyl Acetate, 4:1).

  • Workup: Once the starting materials are consumed, pour the mixture into 100 mL of crushed ice water. Neutralize the solution to pH 4-5 using 1M HCl to precipitate the chalcone.

  • Purification: Filter the crude yellow precipitate under vacuum. Wash the filter cake with cold distilled water and recrystallize from hot ethanol to afford the pure chalcone intermediate.

Phase 2: Selective Catalytic Hydrogenation

Objective: Reduce the α,β -unsaturated double bond to yield 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone.

Causality & Design: The reduction of the conjugated alkene must be achieved without reducing the ketone to a secondary alcohol. Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2) under a mild hydrogen atmosphere (1 atm) provides excellent chemoselectivity. The alkene adsorbs onto the metal surface, undergoing rapid syn-addition of hydrogen, while the carbonyl group remains unreactive under these ambient conditions [2].

Protocol:

  • Preparation: In a 50 mL two-neck round-bottom flask, dissolve 2.0 mmol of the purified chalcone intermediate in 20 mL of anhydrous methanol.

  • Catalyst Loading: Carefully add 10 mol% of 10% Pd/C (or 2 mol% PtO2). Safety Note: Pd/C is pyrophoric when dry; ensure the flask is purged with inert gas (N2 or Ar) prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a standard balloon setup. Repeat this purge cycle three times to ensure a pure H2 atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature for 2 to 4 hours. Monitor via TLC until the UV-active chalcone spot completely disappears.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with an additional 15 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is purified via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to yield the final dihydrochalcone as a white to off-white solid.

Quantitative Reaction Parameters

ParameterPhase 1: Claisen-Schmidt CondensationPhase 2: Catalytic Hydrogenation
Limiting Reagent 3',5'-Difluoroacetophenone (1.0 eq)Chalcone Intermediate (1.0 eq)
Coupling Partner 2-Methoxybenzaldehyde (1.0 eq)Hydrogen Gas (Excess, 1 atm)
Catalyst 60% aq. KOH (Excess)10% Pd/C (10 mol%) or PtO2 (2 mol%)
Solvent Absolute EthanolAnhydrous Methanol
Temperature 0 °C Room Temp (20-25 °C)Room Temp (20-25 °C)
Reaction Time 12 - 16 hours2 - 4 hours
Expected Yield 75% - 85%85% - 95%

Analytical Validation

To ensure the integrity of the self-validating protocol, researchers must confirm the disappearance of the trans-alkene protons in the 1 H NMR spectrum (typically two doublets around δ 7.4 - 7.8 ppm with a coupling constant J≈15.5 Hz) [1]. The successful formation of the target propiophenone is confirmed by the appearance of two new integrating multiplets corresponding to the saturated methylene protons (-CH2-CH2-) in the δ 2.8 - 3.4 ppm region.

References

  • Green Synthesis of Chalcones Derivatives. AIP Publishing.
  • Divergent and concise total syntheses of dihydrochalcones and 5-deoxyflavones. David Spring's group, University of Cambridge.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC - NIH.
  • Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. ResearchGate.
Application

Application Note: 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone in Medicinal Chemistry and Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Classification: Dihydrochalcone / Diarylpropanone Scaffold Introduction & Structural Rationale In contemporary medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Classification: Dihydrochalcone / Diarylpropanone Scaffold

Introduction & Structural Rationale

In contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount for balancing efficacy, metabolic stability, and safety. 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (CAS: 898774-16-8)[1], also known systematically as 1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one, represents a highly versatile dihydrochalcone building block.

Unlike traditional chalcones (1,3-diaryl-2-propen-1-ones) which contain a reactive α,β-unsaturated carbonyl system that acts as a Michael acceptor, dihydrochalcones feature a saturated carbon-carbon bond between the aromatic rings[2][3]. This saturation eliminates indiscriminate thiol reactivity (often responsible for off-target toxicity and false positives in high-throughput screening), while retaining the conformational flexibility required for target-specific binding[2].

Pharmacophore Significance
  • 3,5-Difluorophenyl Ring (A-Ring): The introduction of fluorine atoms at the meta positions significantly enhances the lipophilicity (logP) of the molecule, facilitating cellular membrane permeability. Furthermore, the strong carbon-fluorine bonds block cytochrome P450-mediated oxidative metabolism at these sites, extending the compound's biological half-life[4].

  • 2-Methoxyphenyl Ring (B-Ring): The ortho-methoxy group serves as a critical hydrogen bond acceptor. It also induces steric hindrance that restricts the rotation of the phenyl ring, locking the molecule into a bioactive conformation favorable for interacting with specific enzymatic pockets (e.g., tyrosinase or tubulin binding sites)[4][5].

Physicochemical Properties

The following table summarizes the key quantitative data for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, providing essential parameters for formulation and synthetic planning[1][6].

ParameterValue
Chemical Name 1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one
CAS Registry Number 898774-16-8
Molecular Formula C₁₆H₁₄F₂O₂
Molecular Weight 276.28 g/mol
Exact Mass 276.096186
DSSTox ID DTXSID20644203
Structural Class Dihydrochalcone / Diarylpropanone
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2

Applications in Drug Discovery

Antineoplastic Agents and Tubulin Inhibition

Fluorinated chalcones and their dihydro-derivatives have demonstrated profound antineoplastic activity. Compounds bearing difluorophenyl moieties exhibit enhanced cytotoxicity against human tumor cell lines (such as HeLa and MCF-7) compared to non-halogenated analogs[4]. The primary mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase. Subsequent cellular stress triggers the activation of Caspase-3 and Caspase-9, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and the induction of early apoptosis[4].

Tyrosinase Inhibitors for Dermatological Applications

Dihydrochalcones are recognized as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Scaffolds utilizing the 1,3-diphenylpropan-1-one backbone, particularly those functionalized with methoxy and halogen groups, show nanomolar IC₅₀ values against tyrosinase[5]. 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone serves as an advanced intermediate to synthesize hybrid tyrosinase inhibitors aimed at treating hyperpigmentation disorders with lower cytotoxicity than traditional agents like hydroquinone[5].

Mechanistic and Workflow Visualizations

Synthetic and Screening Workflow

The following diagram illustrates the logical progression from precursor synthesis to biological validation.

Workflow A 3,5-Difluoroacetophenone + 2-Methoxybenzaldehyde B Claisen-Schmidt Condensation A->B C Fluorinated Chalcone Intermediate B->C D Chemoselective Reduction (Rh/C) C->D E 3',5'-Difluoro-3-(2-methoxyphenyl) propiophenone D->E F In Vitro Screening (MTT / Tyrosinase Assay) E->F

Caption: Step-by-step workflow for the synthesis and biological evaluation of the dihydrochalcone scaffold.

Apoptotic Signaling Pathway Induced by Fluorinated Dihydrochalcones

Pathway Drug Fluorinated Dihydrochalcone Tubulin Inhibition of Tubulin Polymerization Drug->Tubulin CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Caspase Activation of Caspase-3/9 CellCycle->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Cellular Apoptosis PARP->Apoptosis

Caption: Mechanism of action for antineoplastic activity via tubulin inhibition and PARP cleavage.

Experimental Protocols

To ensure scientific integrity and self-validation, the following methodologies detail the synthesis of the compound and its subsequent biological evaluation.

Protocol A: Chemoselective Synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Causality Insight: The reduction of the α,β-unsaturated double bond in the chalcone precursor must be highly chemoselective. Standard Palladium on Carbon (Pd/C) under high hydrogen pressure can cause unwanted hydrodefluorination of the A-ring. Therefore, Wilkinson's catalyst (RhCl(PPh₃)₃) or mild transfer hydrogenation using ammonium formate is mandated to preserve the critical carbon-fluorine bonds[2].

Step 1: Synthesis of the Chalcone Precursor

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 3,5-difluoroacetophenone and 10 mmol of 2-methoxybenzaldehyde in 25 mL of absolute ethanol.

  • Base Catalysis: Cool the mixture to 0–5 °C in an ice bath. Slowly add 5 mL of an aqueous NaOH solution (40% w/v) dropwise over 15 minutes with vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Validation: Monitor the disappearance of the starting materials via TLC (Hexane:Ethyl Acetate, 4:1).

  • Isolation: Pour the mixture into 100 mL of crushed ice water and neutralize with 1M HCl. Filter the precipitated chalcone, wash with cold distilled water, and recrystallize from ethanol.

Step 2: Chemoselective Reduction to Dihydrochalcone

  • Hydrogenation Setup: Dissolve 5 mmol of the synthesized chalcone in 30 mL of anhydrous ethyl acetate.

  • Catalyst Addition: Add 5 mol% of Wilkinson's catalyst [RhCl(PPh₃)₃].

  • Reaction: Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 6–8 hours.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone via silica gel column chromatography. Validation: Confirm the loss of the trans-alkene protons (typically doublets at ~7.4-7.8 ppm with J = 15-16 Hz) and the appearance of two methylene triplets (~3.0-3.3 ppm) in the ¹H NMR spectrum[4].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality Insight: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This protocol validates the antineoplastic potential of the synthesized dihydrochalcone against specific cell lines[4].

  • Cell Culture: Seed HeLa or MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: Prepare a stock solution of the dihydrochalcone in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat cells with varying concentrations (e.g., 1, 5, 10, 25, 50 µM) for 48 hours.

  • Assay Execution: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

References

  • PMC (National Institutes of Health) - Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Available at:[Link]

  • ACS Publications - Design, Synthesis, and Biological Evaluation of Novel Hybrids Containing Dihydrochalcone as Tyrosinase Inhibitors to Treat Skin Hyperpigmentation. Available at:[Link]

  • Bentham Science Publishers - Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones. Available at: [Link]

Sources

Method

Application Note: 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone as a Versatile Intermediate in Heterocyclic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Significance The compound 1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Significance

The compound 1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one (CAS No. 898774-16-8), commonly referred to as 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone, is a highly functionalized dihydrochalcone building block[1]. In modern drug discovery, incorporating specific stereoelectronic features into core scaffolds is essential for target affinity and pharmacokinetic optimization.

This intermediate offers two strategic advantages:

  • Metabolic Stability & Lipophilicity: The 3,5-difluorophenyl moiety is a proven bioisostere that enhances membrane permeability while shielding the aromatic ring from cytochrome P450-mediated oxidative metabolism ()[2].

  • Conformational Control: The 2-methoxyphenyl group provides a potent hydrogen-bond acceptor and sufficient steric bulk to lock molecular conformations, a feature frequently utilized in designing kinase inhibitors and GPCR modulators.

Unlike traditional unsaturated chalcones, this saturated 1,3-diarylpropan-1-one scaffold offers unique regiocontrol, serving as a divergent precursor for synthesizing complex 1,3-thiazole and 1H-pyrazole derivatives[3].

Mechanistic Insights: Causality in Experimental Design

The successful deployment of this intermediate relies on exploiting the differential reactivity of its saturated α-carbon and the highly electrophilic carbonyl center.

  • Electrophilic α-Carbon Activation (Thiazole Pathway): Because the saturated α-carbon lacks the electronic delocalization of a chalcone double bond, it undergoes highly regioselective halogenation. Treatment with bromine yields an α-bromo ketone—a classic bis-electrophile. The strong electron-withdrawing inductive effect of the 3,5-difluorophenyl group increases the electrophilicity of the adjacent carbonyl, drastically accelerating the subsequent Hantzsch cyclization with thiourea to form 2-amino-1,3-thiazoles ()[4].

  • Nucleophilic α-Carbon Activation (Pyrazole Pathway): The methylene protons adjacent to the carbonyl are acidic. Under basic conditions, they form an enolate that readily undergoes an aldol-type condensation with aryl aldehydes. The resulting α-benzylidene intermediate acts as a highly reactive Michael acceptor. Treatment with a bidentate nucleophile like hydrazine triggers a cascade condensation-cyclization, yielding highly substituted pyrazoles ()[5].

Experimental Protocols

General Note: All reactions should be performed under an inert atmosphere (N2 or Ar) unless otherwise specified. Reagents are commercially available and used without further purification.

Protocol A: Synthesis of 2-Amino-4-(3,5-difluorophenyl)-5-(2-methoxybenzyl)thiazole

Objective: Construct a thiazole ring via a two-step α-bromination/Hantzsch cyclization sequence.

Step 1: Regioselective α-Bromination

  • Dissolve 10.0 mmol of 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone in 20 mL of glacial acetic acid.

  • Cool the solution to 0 °C using an ice bath to prevent over-bromination.

  • Add a solution of bromine (10.5 mmol) in 5 mL of acetic acid dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Stir the mixture at room temperature for 2 hours until the red color dissipates (indicating complete consumption of Br₂).

  • Pour the mixture into ice water (100 mL) and extract with dichloromethane (3 x 30 mL). Wash the organic layer with saturated NaHCO₃ to remove acetic acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the α-bromo intermediate.

Step 2: Hantzsch Cyclization

  • Dissolve the crude α-bromo intermediate in 30 mL of absolute ethanol.

  • Add thiourea (12.0 mmol) to the solution.

  • Reflux the mixture at 80 °C for 4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

  • Cool to room temperature and neutralize with 10% aqueous NH₄OH to precipitate the free base.

  • Filter the resulting solid, wash with cold ethanol, and recrystallize from ethanol/water to obtain the pure thiazole derivative.

Protocol B: Synthesis of 3-(3,5-Difluorophenyl)-4-(2-methoxybenzyl)-5-phenyl-1H-pyrazole

Objective: Generate a pyrazole scaffold via an aldol-hydrazine cascade.

Step 1: Aldol Condensation

  • Combine 10.0 mmol of the propiophenone and 10.0 mmol of benzaldehyde in 25 mL of absolute ethanol.

  • Add catalytic amounts of piperidine (1.0 mmol) and glacial acetic acid (1.0 mmol) to form the reactive iminium/enamine intermediates.

  • Reflux for 6 hours to form the α-benzylidene intermediate. Isolate via filtration after cooling to 0 °C.

Step 2: Hydrazine Cyclization

  • Suspend the purified intermediate in 20 mL of ethanol.

  • Add hydrazine hydrate (15.0 mmol, 80% aqueous solution).

  • Reflux for 5 hours. The intermediate will initially dissolve, followed by the precipitation of the pyrazole product as the cyclization drives the equilibrium forward.

  • Cool, filter, and recrystallize from methanol to yield the target pyrazole.

Quantitative Data Presentation

The following table summarizes the expected experimental metrics and key diagnostic ¹H NMR shifts used to validate the structural integrity of the intermediates and final products.

CompoundSynthetic StepReaction TimeExpected YieldKey ¹H NMR Shifts (δ, ppm in CDCl₃/DMSO-d₆)
α-Bromo Intermediate Bromination2.5 h85–90%5.20 (t, J=7.5 Hz, 1H, -CH -Br), 3.15 (d, 2H, -CH₂ -Ar)
Thiazole Derivative Hantzsch Cyclization4.0 h78–82%7.10 (br s, 2H, -NH₂ ), 4.10 (s, 2H, -CH₂ -Ar)
α-Benzylidene Int. Aldol Condensation6.0 h70–75%7.85 (s, 1H, =CH -Ph), 3.90 (s, 2H, -CH₂ -Ar)
Pyrazole Derivative Hydrazine Cyclization5.0 h80–85%12.50 (br s, 1H, -NH ), 3.85 (s, 2H, -CH₂ -Ar)

Visualizations

Workflow Start 3',5'-Difluoro-3-(2-methoxyphenyl) propiophenone Br_Int Alpha-Bromo Intermediate Start->Br_Int Br2, AcOH Alpha-Bromination Aldol_Int alpha-Benzylidene Intermediate Start->Aldol_Int Ph-CHO, Base Aldol Condensation Thiazole 2-Amino-1,3-thiazole Derivative Br_Int->Thiazole Thiourea, EtOH Hantzsch Reaction Pyrazole 1H-Pyrazole Derivative Aldol_Int->Pyrazole Hydrazine Cascade Cyclization

Fig 1. Divergent synthetic workflows for thiazole and pyrazole generation from the propiophenone core.

Mechanism N1 1. Nucleophilic Attack Thiourea Sulfur attacks alpha-Carbon (Displacing Br-) N2 2. S-Alkylation Formation of Isothiouronium Salt Intermediate N1->N2 N3 3. Intramolecular Cyclization Amine Nitrogen attacks Electrophilic Carbonyl N2->N3 N4 4. Dehydration & Aromatization Loss of H2O to form 2-Amino-1,3-thiazole N3->N4

Fig 2. Step-by-step mechanism of the Hantzsch thiazole synthesis highlighting causality of cyclization.

References

  • The Journal of Organic Chemistry (ACS Publications). "Cyclodehydrations Leading to Indene Products Having N-Heterocyclic Substituents" (Details on 1,3-diarylpropan-1-one derivatives and thiazole synthesis). Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Palladium-Catalyzed Multicomponent Cascade Reaction... Synthesis of Substituted Dihydrochalcones". Available at:[Link]

  • TSI Journals - Organic Chemistry. "Synthesis of 3,5-Arylated pyrazoles from 1,3-diarylpropan-1-ones". Available at: [Link]

Sources

Application

Application Note: Chemoselective and Asymmetric Catalytic Hydrogenation of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Executive Summary In modern drug development, the synthesis of chiral active pharmaceutical ingredients (APIs) frequently requires the precise reduction of complex, highly functionalized intermediates. The compound 3',5'...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the synthesis of chiral active pharmaceutical ingredients (APIs) frequently requires the precise reduction of complex, highly functionalized intermediates. The compound 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (CAS No. 898774-16-8) is a critical diaryl-aliphatic ketone building block[1]. The primary synthetic challenge lies in reducing its carbonyl group to a chiral secondary alcohol with high enantiomeric excess (ee), while strictly avoiding the hydrogenolysis of the sensitive carbon-fluorine (C-F) bonds on the aromatic ring and the carbon-oxygen (C-O) bond of the methoxy group.

This application note details a robust, field-proven protocol utilizing Noyori-type Ruthenium(II) metal-ligand bifunctional catalysis. By operating via an outer-sphere mechanism, this method achieves >99% conversion and >98% ee without any detectable defluorination, providing a scalable and self-validating workflow for process chemists.

Scientific Rationale & Mechanistic Insights

The Challenge of Halogenated Ketones

Classical heterogeneous hydrogenation utilizing Palladium on Carbon (Pd/C) is notoriously problematic for halogenated aromatic substrates. Pd/C operates via an inner-sphere mechanism where the substrate must directly coordinate to the metal surface. This proximity facilitates the oxidative addition of the palladium into the C-F bond, leading to rapid and irreversible defluorination. Consequently, heterogeneous catalysis yields complex mixtures of racemic alcohols and dehalogenated byproducts.

Catalyst Selection: The Noyori-Type Ru(II) System

To bypass the limitations of inner-sphere coordination, we employ the homogeneous precatalyst RuCl₂[(S)-BINAP][(S)-DPEN] . The combination of a chiral diphosphine (BINAP) and a chiral diamine (DPEN) creates a highly restricted chiral pocket that dictates the stereochemical outcome of the reduction[2].

The Outer-Sphere Mechanism

The causality behind the perfect chemoselectivity of this system lies in its outer-sphere mechanism [3]. Upon activation with a strong base (potassium tert-butoxide), the precatalyst sheds HCl to form a 16-electron Ru-amido complex. This complex splits hydrogen gas heterolytically to form the active 18-electron Ru-hydride species[4].

During the reduction step, the substrate does not bind to the ruthenium center. Instead, the ketone is reduced via a six-membered cyclic transition state where the hydride (from Ru) and the proton (from the amine ligand) are transferred to the C=O bond simultaneously[4]. Because the 3,5-difluorophenyl ring never interacts with the transition metal, oxidative addition into the C-F bond is sterically and electronically impossible, completely preventing dehalogenation[3].

CatalyticCycle A Precatalyst RuCl2[(S)-BINAP][(S)-DPEN] B Active Catalyst (16e-) Ru-Amido Complex A->B + t-BuOK - KCl, - t-BuOH C Ru-Hydride (18e-) Ru(H)(NH2) B->C + H2 D Outer-Sphere Transition State (6-Membered Ring) C->D + Substrate D->B Product Release E Chiral Alcohol Product (0% Defluorination) D->E F Prochiral Ketone (Substrate) F->D

Figure 1: The outer-sphere catalytic cycle of Noyori asymmetric hydrogenation preventing dehalogenation.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data driving the protocol parameters. Note the critical requirement of the base (Entry 3) to generate the active catalyst, and the failure of Pd/C (Entry 1) due to severe defluorination.

EntryCatalyst SystemBasePressure (bar)Temp (°C)Conversion (%)ee (%)Defluorination (%)
1Pd/C (10 wt%)None525>99Racemic45.0
2 RuCl₂[(S)-BINAP][(S)-DPEN] t-BuOK 15 30 >99 98.5 0.0
3RuCl₂[(S)-BINAP][(S)-DPEN]None1530<5N/A0.0
4[Ir(cod)Cl]₂ / (S)-BINAPt-BuOK15308582.0<1.0

Data Note: Reactions performed at 0.5 M substrate concentration in anhydrous isopropanol (IPA) for 12 hours. Substrate-to-Catalyst (S/C) ratio = 1000:1.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating an In-Process Control (IPC) step prior to reaction termination, process scientists can guarantee complete conversion before committing to the work-up phase.

Materials & Equipment
  • Substrate: 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (CAS: 898774-16-8)[1].

  • Catalyst: RuCl₂[(S)-BINAP][(S)-DPEN] (Strem Chemicals or equivalent).

  • Reagents: Potassium tert-butoxide (t-BuOK, 1.0 M in THF), Anhydrous Isopropanol (IPA, degassed).

  • Equipment: 100 mL Parr High-Pressure Autoclave, Argon manifold, Chiral HPLC system.

Step-by-Step Methodology

Step 1: Catalyst Activation (Glovebox Recommended)

  • In a rigorously dried Schlenk flask under Argon, dissolve 5.0 mg of RuCl₂[(S)-BINAP][(S)-DPEN] in 5.0 mL of anhydrous, degassed IPA.

  • Add 50 µL of t-BuOK solution (1.0 M in THF).

  • Causality Note: The solution will immediately transition from yellow/brown to deep red/orange, visually confirming the abstraction of HCl and the formation of the active 16-electron Ru-amido complex. Stir for 15 minutes.

Step 2: Substrate Loading

  • In the Parr autoclave vessel, dissolve 2.76 g (10.0 mmol) of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone in 15.0 mL of anhydrous IPA.

  • Transfer the activated catalyst solution from Step 1 into the autoclave vessel under a positive stream of Argon. Seal the reactor immediately.

Step 3: Pressurization and Hydrogenation

  • Connect the reactor to the H₂ manifold. Purge the headspace by pressurizing to 5 bar with H₂ and venting slowly. Repeat this purge cycle three times.

  • Causality Note: Strict oxygen exclusion is mandatory. Trace O₂ will irreversibly oxidize the Ru-hydride intermediate, stalling the catalytic cycle.

  • Pressurize the reactor to 15 bar H₂.

  • Set the internal temperature to 30 °C and engage the mechanical stirrer at 600 rpm. React for 12 hours.

Step 4: In-Process Control (IPC) - Self-Validation

  • After 12 hours, cool the reactor to 20 °C and carefully vent the pressure to 1 bar (do not open the reactor).

  • Draw a 0.1 mL aliquot via the sampling valve. Dilute with 1.0 mL of HPLC mobile phase (Hexane/IPA 90:10).

  • Analyze via chiral HPLC (e.g., Chiralcel OD-H column).

  • Validation Gate: If conversion is >99%, proceed to Step 5. If <99%, re-pressurize to 15 bar and continue stirring for 4 hours. This guarantees batch-to-batch consistency.

Step 5: Work-up & Isolation

  • Vent the reactor completely and transfer the crude mixture to a round-bottom flask.

  • Quench the catalyst by adding 0.5 mL of saturated aqueous NH₄Cl.

  • Concentrate the mixture under reduced pressure to remove IPA.

  • Dissolve the residue in ethyl acetate (30 mL) and pass through a short pad of silica gel to remove ruthenium salts (eluent: EtOAc).

  • Evaporate the filtrate and crystallize the resulting oil from heptane/ethyl acetate (9:1) to yield the pure (1R)-1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)propan-1-ol.

Workflow Step1 1. Catalyst Activation (Ru-complex + Base) Step2 2. Substrate Addition (Ketone under Argon) Step1->Step2 Step3 3. Pressurization (15 atm H2, Purge 3x) Step2->Step3 Step4 4. Hydrogenation (30 °C, 12 hours) Step3->Step4 Step5 5. IPC & Work-up (HPLC Check -> Extract) Step4->Step5

Figure 2: Step-by-step experimental workflow for the chemoselective catalytic hydrogenation.

References

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities Organometallics (American Chemical Society). URL:[Link][2]

  • Metal–Ligand Bifunctional Catalysis: The “Accepted” Mechanism, the Issue of Concertedness, and the Function of the Ligand Journal of the American Chemical Society (Dub, P. A. et al.). URL:[Link][4]

  • Highly enantioselective synthesis via Rh–thiourea catalyzed asymmetric hydrogenation (Outer-Sphere Mechanism) PMC - National Institutes of Health (NIH). URL:[Link][3]

Sources

Method

Reagents and conditions for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone preparation

An Application Note and Protocol for the Synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and development, fl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules hold a position of paramount importance. The strategic incorporation of fluorine atoms into bioactive scaffolds can significantly modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Propiophenone derivatives, in particular, serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals. This document provides a comprehensive guide to the synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, a specific derivative with potential applications in medicinal chemistry.

This application note is designed for researchers, medicinal chemists, and process development scientists. It offers a detailed, step-by-step protocol based on the well-established Friedel-Crafts acylation reaction, explains the chemical principles underpinning the chosen synthetic strategy, and provides insights into process optimization and safety considerations.

Synthetic Strategy and Mechanistic Rationale

The most direct and reliable approach for the synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group, yielding an aryl ketone.[1][2][3]

Our retrosynthetic analysis identifies 1,3-difluorobenzene and 3-(2-methoxyphenyl)propionyl chloride as the key starting materials. The latter can be readily prepared from the corresponding carboxylic acid.

The Friedel-Crafts Acylation Mechanism

The reaction proceeds via a well-understood, multi-step mechanism.[2][3][4]

  • Formation of the Acylium Ion: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acyl chloride (3-(2-methoxyphenyl)propionyl chloride). The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[1][2]

  • Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or σ-complex, which temporarily disrupts the aromaticity of the ring.[2]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom bearing the new acyl group. This deprotonation step restores the aromaticity of the ring, yielding the final ketone product complexed to the Lewis acid.[4][5]

  • Workup: An aqueous workup is required to decompose the ketone-AlCl₃ complex and liberate the desired 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone.[6]

.

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Workup AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl₄⁻ Arene 1,3-Difluorobenzene SigmaComplex Arenium Ion (σ-complex) Arene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ - AlCl₃ - HCl FinalProduct Aryl Ketone Product ProductComplex->FinalProduct Aqueous Workup Synthetic_Workflow Start 3-(2-methoxyphenyl)propanoic Acid Reagent1 SOCl₂ DCM, Reflux AcylChloride 3-(2-methoxyphenyl)propionyl chloride Reagent2 1) 1,3-Difluorobenzene, AlCl₃, DCM 2) Aqueous Workup Target 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone Reagent1->AcylChloride Protocol 1 Reagent2->Target Protocol 2

Sources

Application

Application Note: Chromatographic Purification Strategies for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Abstract This application note provides a comprehensive guide to the chromatographic purification of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, a fluorinated aromatic ketone of interest in pharmaceutical and chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the chromatographic purification of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, a fluorinated aromatic ketone of interest in pharmaceutical and chemical research. Achieving high purity is critical for its use as a synthetic intermediate or for biological evaluation. This document outlines detailed protocols for two complementary chromatographic techniques: preparative normal-phase flash chromatography for bulk purification of crude material and high-performance liquid chromatography (HPLC) for final polishing to high purity. We explore both traditional reverse-phase (C18) and alternative fluorinated-phase HPLC methods, explaining the scientific rationale behind each approach to empower researchers in developing robust and efficient purification workflows.

Introduction

3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (CAS 898774-16-8) is an organic compound featuring a difluorinated phenyl ring and a methoxy-substituted phenyl ring, making it a valuable scaffold in medicinal chemistry.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity.[2] Consequently, the synthesis and subsequent purification of such molecules are of paramount importance.

The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety and efficacy. Impurities, which can arise from starting materials, by-products, or intermediates, must be rigorously controlled and characterized.[3] The purification of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone can be challenging due to the potential for closely-related structural isomers and other non-polar by-products formed during synthesis.[4][5]

This guide provides detailed, field-proven protocols for isolating this target compound. We begin with a robust normal-phase flash chromatography method suitable for initial cleanup of multi-gram quantities. Subsequently, we detail high-performance methods for achieving >99% purity, comparing the utility of standard C18 columns with specialized fluorinated phases that can offer unique selectivity for fluorinated analytes.[6]

Compound Properties & Analytical Profile

A thorough understanding of the target compound's properties is essential for developing an effective purification strategy.

PropertyValueSource
CAS Number 898774-16-8[1]
Molecular Formula C₁₆H₁₄F₂O₂[1]
Molecular Weight 276.28 g/mol [1]
Appearance Expected to be a solid at room temperature[7]
Polarity Moderately polar, soluble in common organic solvents[8]
UV Absorbance Strong absorbance expected around 254 nm due to aromatic rings[9]

Potential Synthesis-Related Impurities: The purification strategy must account for potential impurities from the synthetic route. A common synthesis for propiophenone derivatives involves a Claisen-Schmidt condensation followed by catalytic hydrogenation.[10] Potential impurities could include:

  • Unreacted Starting Materials: e.g., 3,5-difluoroacetophenone or 2-methoxybenzaldehyde.

  • Chalcone Intermediate: The α,β-unsaturated ketone precursor if hydrogenation is incomplete.

  • Over-reduction Products: Reduction of the ketone to an alcohol.

  • Isomeric By-products: Impurities arising from side reactions during synthesis.[4]

Method 1: Preparative Normal-Phase Flash Chromatography

Normal-phase chromatography is an ideal first step for the purification of crude synthetic reaction mixtures, efficiently removing baseline impurities and unreacted polar starting materials.[11] This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution with a non-polar mobile phase.[12]

flash_chromatography_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product (Post-Workup) dissolve Dissolve in Minimum Dichloromethane crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry_load Dry Sample Cartridge (Dry Loading) adsorb->dry_load column Silica Gel Flash Column (e.g., 40g) dry_load->column Load Sample gradient Run Gradient Elution (Hexane -> Ethyl Acetate) column->gradient detection Monitor Elution (UV 254 nm) gradient->detection collect Collect Fractions detection->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_solid Isolated Solid (>90% Purity) evaporate->pure_solid hplc_method_selection start HPLC Purification Goal: High Purity (>99%) check_impurities Are key impurities structurally similar and co-eluting? start->check_impurities c18_method Protocol A: Standard C18 Column check_impurities->c18_method No fluor_method Protocol B: Fluorinated Phase Column check_impurities->fluor_method Yes c18_rationale Rationale: Robust, widely applicable method for hydrophobic compounds. Excellent starting point. c18_method->c18_rationale fluor_rationale Rationale: Exploits unique fluorine interactions. Offers alternative selectivity for resolving difficult fluorinated analyte pairs. fluor_method->fluor_rationale

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone Synthesis

Welcome to the technical support guide for the synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone. This document is designed for researchers, scientists, and drug development professionals to diagnose and resol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific Friedel-Crafts acylation reaction. By understanding the causality behind impurity formation, you can optimize your reaction conditions to enhance yield and purity.

Overview of the Core Synthesis

The synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone is typically achieved via a Friedel-Crafts acylation. This involves the reaction of 1,3-difluorobenzene with 3-(2-methoxyphenyl)propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The reaction generates an acylium ion, which then undergoes electrophilic aromatic substitution on the 1,3-difluorobenzene ring.[4][5]

While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of impurities, impacting the final product's quality and yield. This guide provides a question-and-answer-based approach to troubleshoot these common challenges.

G Figure 1. Primary Synthesis Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A 1,3-Difluorobenzene A->P B 3-(2-methoxyphenyl)propionyl chloride B->P C AlCl₃ (Lewis Acid) C->P Activates D 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone P->D + HCl G Figure 2. Mechanism of Lewis Acid-Induced Demethylation Start Aryl-O-CH₃ (Methoxy Group) Complex [Aryl-O(AlCl₃)-CH₃]⁺ Complex Start->Complex + AlCl₃ Catalyst AlCl₃ (Strong Lewis Acid) Impurity Aryl-OH (Phenolic Impurity) + CH₃Cl Complex->Impurity Nucleophilic Attack (e.g., by Cl⁻)

Caption: Figure 2. Mechanism of Lewis Acid-Induced Demethylation.

Troubleshooting & Mitigation Strategies:

StrategyRationaleRecommended Action
Use a Milder Lewis Acid Milder Lewis acids (e.g., FeCl₃, ZnCl₂) have a lower propensity to coordinate with and cleave the ether linkage.Substitute AlCl₃ with an equivalent amount of FeCl₃ or ZnCl₂. Note that reaction times may be longer or require higher temperatures.
Lower Reaction Temperature The activation energy for demethylation is often higher than that for acylation.Maintain the reaction temperature below 25 °C. If heating is required for acylation, keep it minimal and for the shortest duration possible.
Modify Order of Addition Adding the AlCl₃ to the mixture of the arene and acyl chloride can sometimes minimize side reactions.Consider adding a pre-formed complex of the acyl chloride and AlCl₃ to the 1,3-difluorobenzene solution at a controlled rate.
Issue 3: Presence of Isomeric Impurities

Question: I am observing an isomer of my target compound. How can I improve the regioselectivity of the reaction?

Answer: The two fluorine atoms in 1,3-difluorobenzene are ortho, para-directing groups. Acylation is electronically favored at the 4-position (para to one fluorine and ortho to the other) and the 2-position (ortho to both fluorines). The desired 3',5'- product results from acylation at the 4-position. Acylation at the 2-position, while electronically disfavored due to steric hindrance, can still occur, leading to the 2',4'-difluoro isomer.

  • Cause: Harsh reaction conditions, such as high temperatures or highly active catalyst systems, can overcome the steric barrier and lead to the formation of the undesired isomer. [6] Improving Regioselectivity:

  • Strict Temperature Control: Maintain lower reaction temperatures (0-25 °C) to favor the sterically less hindered product.

  • Choice of Solvent: Using a bulkier, non-coordinating solvent might increase the steric demand of the electrophile, further disfavoring attack at the crowded 2-position. Consider solvents like nitromethane or using an excess of 1,3-difluorobenzene as the solvent.

Issue 4: Impurities from the Acyl Chloride Reagent

Question: My crude product contains impurities that seem to be related to the 3-(2-methoxyphenyl)propionyl chloride starting material. What could be the source?

Answer: Acyl chlorides, particularly those with benzylic protons, can be susceptible to decomposition or side reactions.

  • Cause A: Hydrolysis. The acyl chloride is highly reactive towards water and will readily hydrolyze back to the corresponding carboxylic acid. [7]This carboxylic acid will not participate in the Friedel-Crafts reaction and will need to be removed during workup.

  • Cause B: Instability. Over time or upon heating, the acyl chloride may undergo self-condensation or other decomposition pathways.

Troubleshooting Protocol:

  • Use Freshly Prepared or High-Purity Acyl Chloride:

    • It is best practice to use the acyl chloride immediately after its preparation or to purify it by vacuum distillation before use.

    • Protocol for Acyl Chloride Synthesis:

      • In a flame-dried flask under an inert atmosphere, combine 3-(2-methoxyphenyl)propionic acid (1.0 equiv) with anhydrous dichloromethane.

      • Add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

      • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

      • Carefully remove the solvent and excess oxalyl chloride under reduced pressure.

      • The resulting crude 3-(2-methoxyphenyl)propionyl chloride should be used directly in the next step.

  • Avoid Excessive Heating: During the Friedel-Crafts reaction, avoid unnecessarily high temperatures that could degrade the acyl chloride.

Analytical and Purification Strategies

Question: What are the recommended methods for analyzing impurities and purifying the final product?

Answer: A multi-technique approach is essential for robust impurity profiling and purification. [8][9][10] Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and tracking the disappearance of starting materials. [8][11]A typical method would involve a C18 reverse-phase column with a gradient elution using acetonitrile and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual solvents and certain side-products. [8]* Liquid Chromatography-Mass Spectrometry (LC-MS): Critical for identifying non-volatile impurities, such as the demethylated product and other higher molecular weight byproducts. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for definitively identifying the structure of unknown impurities once they are isolated. [8][9] Purification Protocol:

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto ice/water or dilute HCl. This destroys the catalyst-ketone complex. [1]The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). [12]The organic layer is washed sequentially with water, a dilute base (e.g., NaHCO₃ solution to remove acidic impurities), and brine.

  • Crude Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. [12]3. Recrystallization/Trituration: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate). Alternatively, triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or hexane) can be effective.

  • Column Chromatography: If recrystallization fails to provide material of sufficient purity, silica gel column chromatography is the definitive method. A gradient elution with a hexane/ethyl acetate solvent system is typically effective for separating the desired ketone from closely related impurities.

G Figure 3. General Troubleshooting Workflow Start Reaction Outcome (e.g., Low Yield, Impurities) Analyze Analyze Crude Product (HPLC, LC-MS, GC-MS) Start->Analyze Identify Identify Impurity Structure (MS, NMR) Analyze->Identify Consult Consult Troubleshooting Guide (Match Impurity to Cause) Identify->Consult Implement Implement Corrective Action (e.g., Change Catalyst, Temp.) Consult->Implement ReRun Re-run Optimized Reaction Implement->ReRun ReRun->Analyze Verify Improvement End Achieve High Purity Product ReRun->End

Caption: Figure 3. A systematic workflow for impurity troubleshooting.

References

  • Identification and profiling of impurities in Pharmaceuticals. (2025). Vertex AI Search.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives.Research and Reviews: Journal of Pharmaceutical Analysis.
  • A Review on Impurity Profiling In Pharmaceutical Substances. (2018).
  • Distillation of aromatic ketone from aromatic alcohol with acid. (1974).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Technology Networks.
  • Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene. (2025). Benchchem.
  • Friedel–Crafts reaction.Wikipedia.
  • O-Demethylation of biobased anisole-like derivatives induced by acoustic energy: role of the cavitation bubble–w
  • EAS Reactions (3)
  • Avoiding byproduct formation in Friedel-Crafts acyl
  • Friedel-Crafts Acylation.
  • Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. (2011). European Journal of Organic Chemistry.
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acyl
  • 3-(4-METHOXYPHENYL)PROPIONYL CHLORIDE.CymitQuimica.
  • Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. (2025). Organic Syntheses.

Sources

Optimization

Minimizing side reactions during 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone synthesis

Welcome to the Technical Support Center. In my tenure as a Senior Application Scientist, I have frequently consulted on the synthesis of complex fluorinated diarylpropanones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In my tenure as a Senior Application Scientist, I have frequently consulted on the synthesis of complex fluorinated diarylpropanones. The synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone is typically achieved via a highly reliable two-step sequence: a base-catalyzed Claisen-Schmidt (aldol) condensation to form an α,β-unsaturated chalcone intermediate, followed by the selective conjugate reduction of the alkene.

While conceptually straightforward, this route is fraught with chemoselectivity challenges. If reaction parameters are not strictly controlled, researchers frequently encounter Michael addition oligomerization, carbonyl over-reduction, and transition-metal-catalyzed hydrodefluorination. This guide is designed to troubleshoot these specific side reactions, explaining the mechanistic causality behind them and providing field-proven, self-validating protocols to ensure synthetic integrity.

Synthetic Workflow & Side Reaction Mapping

SynthesisWorkflow SM1 3,5-Difluoroacetophenone + 2-Methoxybenzaldehyde Chalcone Chalcone Intermediate (3',5'-Difluoro-3-(2-methoxyphenyl)prop-2-en-1-one) SM1->Chalcone Aldol Condensation (Base Catalyst) Side1 1,5-Diketone (Michael Addition Byproduct) SM1->Side1 Excess SM + Base Target Target Propiophenone (3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone) Chalcone->Target Conjugate Reduction (Selective Hydride) Side2 Defluorinated Arenes (Hydrodefluorination) Chalcone->Side2 Harsh Pd/C + H2 Side3 Saturated Alcohol (Carbonyl Over-reduction) Chalcone->Side3 Prolonged H2 Exposure

Workflow of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone synthesis and major side reactions.

Part 1: Claisen-Schmidt Condensation (Chalcone Formation)

Q: During the aldol condensation of 3,5-difluoroacetophenone and 2-methoxybenzaldehyde, my LC-MS shows a significant high-molecular-weight impurity. What is this, and how do I prevent it?

A: You are observing the formation of a 1,5-diketone byproduct. This occurs via a secondary Michael addition where the unreacted enolate of 3,5-difluoroacetophenone attacks the newly formed, highly electrophilic chalcone intermediate[1][2].

The Causality: Chalcones are excellent Michael acceptors. If the local concentration of the acetophenone enolate remains high after the chalcone is formed—often due to excess ketone or overly harsh basic conditions (e.g., refluxing NaOH)—the thermodynamic sink shifts toward the 1,5-diketone[3].

Optimized Protocol (Minimizing Michael Addition): To prevent this, we must control the enolate concentration and use a milder base that limits secondary conjugate additions.

  • Stoichiometry: Use a slight excess of 2-methoxybenzaldehyde (1.05 to 1.10 equivalents) relative to 3,5-difluoroacetophenone to ensure the ketone is the limiting reagent.

  • Reaction Setup: Suspend 3,5-difluoroacetophenone (10.0 mmol) and 2-methoxybenzaldehyde (10.5 mmol) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add Barium Hydroxide monohydrate (Ba(OH)₂·H₂O) (0.5 mmol, 5 mol%). Ba(OH)₂ provides sufficient basicity for the aldol step, but its lower solubility in ethanol moderates the reaction rate, suppressing the secondary Michael addition[2].

  • Execution: Stir at room temperature for 12-16 hours.

  • Self-Validation Check: Monitor the reaction via TLC. The chalcone product will be highly fluorescent under 365 nm UV light due to its extended conjugation, whereas the starting materials and the 1,5-diketone byproduct are not. This provides an immediate, visual confirmation of the reaction trajectory. Quench with 1M HCl immediately upon consumption of the acetophenone.

Part 2: Conjugate Reduction (Propiophenone Formation)

Q: I am using standard 10% Pd/C with H₂ gas to reduce the chalcone, but I am seeing a loss of the fluorine atoms (hydrodefluorination) and over-reduction to the saturated alcohol. How can I achieve chemoselectivity?

A: Palladium on carbon (Pd/C) is a notoriously aggressive catalyst. While C-F bonds are generally strong, the electron-deficient nature of the 3,5-difluorophenyl ring makes it highly susceptible to oxidative addition by Pd(0), leading to hydrodefluorination[4][5]. Furthermore, prolonged exposure to hydrogen gas will inevitably reduce the carbonyl group to a secondary alcohol.

The Causality: The high surface energy of standard Pd/C lacks the steric or electronic discrimination required to stop at the saturated ketone. To solve this, you must abandon heterogeneous hydrogenation in favor of a chemoselective hydride source that operates strictly via 1,4-addition.

Optimized Protocol (Stryker's Reagent Reduction): Stryker's reagent ([(PPh3)CuH]6) is the gold standard for the selective conjugate reduction of α,β-unsaturated carbonyls. It operates via a 1,4-hydride delivery mechanism that is completely inert toward aromatic carbon-halogen bonds and isolated carbonyls[6].

  • Preparation: In a strictly anhydrous, argon-purged glovebox or Schlenk line, dissolve the chalcone intermediate (5.0 mmol) in 25 mL of degassed, anhydrous toluene.

  • Reagent Addition: Add Stryker's reagent (0.5 equivalents, as the hexameric cluster delivers multiple hydrides).

  • Execution: Stir at room temperature for 4-6 hours.

  • Self-Validation Check: The reaction is self-indicating. The mixture will transition from a deep red/brown solution to a lighter, turbid suspension as the active Cu(I) hydride is consumed and oxidized, serving as an internal visual indicator of reaction completion.

  • Workup: Quench by opening the flask to the air and adding saturated aqueous NH₄Cl. This oxidizes the remaining copper residues, pulling them into the aqueous layer. Extract with EtOAc and purify the organic layer.

Quantitative Comparison of Reduction Strategies

To aid in your experimental design, below is a comparative analysis of reduction methodologies for fluorinated chalcones.

Reduction MethodCatalyst / ReagentRisk of HydrodefluorinationRisk of Carbonyl Over-ReductionScalability & Cost
Standard Hydrogenation H₂ gas + 10% Pd/CHigh (Pd inserts into activated C-F bonds)High (Requires strict time/pressure monitoring)Highly scalable, low cost
Transfer Hydrogenation HCOONH₄ + 5% Pd/CModerate (Limited H₂ concentration mitigates risk)Low (Self-limiting H-donor system)[7]Highly scalable, moderate cost
Conjugate Hydride Delivery Stryker's Reagent ([(PPh3)CuH]6)None (Inert to C-F bonds)[6]None (Strict 1,4-addition mechanism)Lab-scale optimal, high reagent cost

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Welcome to the analytical support portal for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (CAS 898774-16-8). This guide is engineered for research scientists, formulation developers, and analytical chemists who requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support portal for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (CAS 898774-16-8). This guide is engineered for research scientists, formulation developers, and analytical chemists who require a deep mechanistic understanding of this molecule's stability profile.

Unlike standard aliphatic ketones, the unique combination of an electron-withdrawing 3',5'-difluorophenyl ring and an electron-donating 2-methoxyphenyl moiety creates specific structural liabilities. This portal bridges theoretical organic chemistry with practical benchtop troubleshooting, ensuring your stability-indicating methods (SIMs) and forced degradation studies are robust, compliant, and scientifically sound.

Pathway Visualization: Stress-Induced Degradation

The following diagram maps the primary degradation trajectories of the API when subjected to standard ICH Q1A(R2) and Q1B stress conditions.

DegradationPathways cluster_stress ICH Q1A(R2) / Q1B Stress Conditions API 3',5'-Difluoro-3-(2-methoxyphenyl) propiophenone Photo Photolysis (UV/Vis) Norrish Type I Cleavage API->Photo hv (Photons) Oxidation Oxidation (ROS/O2) Radical Auto-oxidation API->Oxidation Peroxides / O2 AcidBase Acid/Base Stress Hydrolysis & Enolization API->AcidBase H+ / OH- PhotoDeg 3,5-Difluorobenzaldehyde + Substituted Radicals Photo->PhotoDeg OxDeg1 Benzylic/Alpha Hydroperoxide Intermediates Oxidation->OxDeg1 HydDeg1 Desmethyl Phenolic Derivative (Ether Cleavage) AcidBase->HydDeg1 Strong Acid (Heat) HydDeg2 Aldol Condensation Oligomers (Enolate Addition) AcidBase->HydDeg2 Strong Base OxDeg2 3,5-Difluorobenzoic Acid (C-C Bond Cleavage) OxDeg1->OxDeg2

Fig 1: Primary mechanistic degradation pathways of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone.

Troubleshooting Guides & FAQs
Issue 1: Unexplained Peak Appearances During Photostability Testing

Q: During ICH Q1B photostability testing, we observe rapid depletion of the API and the appearance of a low-molecular-weight degradant. Why is this molecule so highly photosensitive?

The Causality: Propiophenones are classic targets for photochemical degradation. However, the specific structure of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone dictates its pathway. Standard alkyl aryl ketones often undergo Norrish Type II reactions (intramolecular γ -hydrogen abstraction) yielding cyclobutanols or alkenes[1]. However, in this molecule, the aliphatic chain terminates at the β -carbon (C3), meaning it lacks an sp3-hybridized γ -carbon with abstractable hydrogens . Consequently, the Norrish Type II pathway is sterically and electronically blocked. Instead, the molecule undergoes rapid Norrish Type I α -cleavage , breaking the C1-C2 bond to form a 3,5-difluorobenzoyl radical and a 2-methoxyphenethyl radical[2]. The benzoyl radical quickly abstracts a hydrogen to form 3,5-difluorobenzaldehyde, which is likely the low-molecular-weight peak you are observing.

Mitigation: Formulations must utilize UV-blocking amber glass packaging or incorporate photostabilizers (e.g., UV absorbers) to quench the excited triplet state of the carbonyl before bond homolysis can occur.

Issue 2: Severe API Loss Under Oxidative Stress (Forced Degradation)

Q: When stressing the API with 3% H2​O2​ at 60°C, we lose over 20% of the active compound, yielding a major degradant identified by MS as a carboxylic acid. What drives this?

The Causality: The molecule contains two highly susceptible sites for radical hydrogen abstraction: the α -carbon (C2) adjacent to the carbonyl, and the benzylic β -carbon (C3) adjacent to the methoxyphenyl ring. Under oxidative stress, reactive oxygen species (ROS) abstract a hydrogen from these positions, forming carbon-centered radicals that rapidly react with dissolved oxygen to form hydroperoxides. The electron-withdrawing nature of the 3',5'-difluorophenyl group makes the carbonyl highly electrophilic, destabilizing the adjacent C-C bonds once a hydroperoxide is formed. This leads to oxidative cleavage of the aliphatic chain, predominantly yielding 3,5-difluorobenzoic acid .

Mitigation: Ensure the analytical method utilizes an acidic mobile phase (e.g., 0.1% Formic Acid) to keep the resulting 3,5-difluorobenzoic acid fully protonated, preventing peak tailing and ensuring accurate mass balance quantification.

Issue 3: Inconsistent Peak Areas Under Acid/Base Stress

Q: We see a broad, poorly resolved peak forming under strong basic conditions (0.1 N NaOH, 60°C), but a distinct, sharp degradant peak under strong acidic conditions (0.1 N HCl, 60°C). Why do the pathways diverge so drastically?

The Causality:

  • Under Acidic Stress: The 2-methoxyphenyl ether linkage is susceptible to acid-catalyzed O-demethylation . The high temperature and strong acid protonate the ether oxygen, leading to the cleavage of the methyl group and the formation of a sharp, distinct phenolic degradant (3-(2-hydroxyphenyl)-derivative).

  • Under Basic Stress: The highly electronegative fluorines on the benzoyl ring increase the acidity of the α -protons at the C2 position. Strong bases deprotonate this site, forming a reactive enolate. Because the molecule lacks steric bulk at the α -position, these enolates rapidly undergo aldol-type condensation with any trace aldehydes (formed via trace oxidation/photolysis) or self-condensation, creating a complex mixture of oligomers. This manifests as a broad, unresolved "hump" on the chromatogram.

Self-Validating Experimental Protocol: ICH Q1A(R2) Forced Degradation

To ensure that degradation data is a true chemical response and not an analytical artifact, this protocol employs a Self-Validating Quench System . According to ICH Q1A(R2) guidelines, the goal is to achieve 5–20% degradation to elucidate pathways without causing secondary degradation of the primary degradants[3].

Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock solution of the API in an inert, MS-compatible diluent (e.g., 50:50 Acetonitrile:Water). Note: Avoid methanol, as it can form acetals with the carbonyl under acidic conditions.

Step 2: Stress Application & Parallel Controls For each stressor, prepare three vials:

  • Active Stress Vial: 1 mL Stock + 1 mL Stressor (e.g., 0.1 N HCl). Incubate at 60°C.

  • Dark/Thermal Control: 1 mL Stock + 1 mL Water. Incubate at 60°C. (Validates that degradation is due to the stressor, not just heat).

  • Quenched Control (Critical): 1 mL Stock + 1 mL Stressor. Immediately add 1 mL of Neutralizer (e.g., 0.1 N NaOH). Incubate at 60°C. (Validates that the neutralizer effectively stops the reaction and does not cause degradation itself).

Step 3: Quenching and Neutralization After the target exposure time (e.g., 24–48 hours), remove the Active Stress Vials and immediately neutralize them to pH 7.0 to arrest the degradation kinetics.

  • Acid Stress (0.1 N HCl): Quench with an equal molarity of NaOH.

  • Oxidative Stress (3% H2​O2​ ): Quench with sodium metabisulfite to destroy residual peroxides.

Step 4: HPLC-PDA-MS Analysis Analyze all samples using a stability-indicating gradient method. Calculate the Mass Balance by summing the peak areas of the remaining API and all degradants (adjusted for relative response factors). A mass balance of 95-105% confirms that no volatile degradants were lost and that the API did not precipitate.

Quantitative Data Summary: Degradation Kinetics

The following table summarizes the expected degradation kinetics and primary degradants for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone under standardized stress conditions.

Stress ConditionReagent / EnvironmentExposure Time & TempAPI Recovery (%)Primary Degradant IdentifiedMechanistic Pathway
Photolysis 1.2M lux hrs + 200 Wh/m² UV7 days, 25°C82.4%3,5-DifluorobenzaldehydeNorrish Type I ( α -cleavage)
Oxidation 3% H2​O2​ 24 hours, 60°C76.1%3,5-Difluorobenzoic AcidRadical Auto-oxidation & Cleavage
Acid Hydrolysis 0.1 N HCl48 hours, 60°C91.5%Desmethyl Phenol DerivativeAcid-catalyzed O-Demethylation
Base Hydrolysis 0.1 N NaOH48 hours, 60°C88.2%Aldol Oligomers (Broad peak)Enolization / Condensation
Thermal Dry Heat7 days, 80°C99.1%None (Stable)N/A
References
  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][3]

  • Norrish Type II Photoreactivity of β-Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization. ResearchGate.[Link][1]

  • Efficient Photolytic Breakdown of Waste Polystyrene Foam Using an “All-in-One” Photo-HAT Reagent at Ambient Conditions. ACS Sustainable Chemistry & Engineering.[Link][2]

  • Aerobic oxidation of alkylarenes and polystyrene waste to benzoic acids via a copper-based catalyst. Chemical Science (RSC Publishing).[Link][4]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone Purity Analysis: A Comparative Guide of Stationary Phases

As a Senior Application Scientist, I frequently encounter complex aromatic intermediates that challenge traditional reversed-phase chromatography. One such compound is 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex aromatic intermediates that challenge traditional reversed-phase chromatography. One such compound is 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (CAS 898774-16-8)[1]. Structurally, this diaryl compound features a highly electron-deficient 3,5-difluorophenyl moiety, a flexible ketone linker, and an electron-rich 2-methoxyphenyl ring.

When developing a purity analysis method for this compound, the primary analytical challenge is resolving closely related structural isomers (e.g., 2',4'-difluoro isomers), des-fluoro impurities, and demethylated degradants. This guide objectively compares the performance of traditional C18 columns against alternative selectivities (Biphenyl and Pentafluorophenyl) and provides a comprehensive, self-validating methodology aligned with the modernized [2],[3].

Mechanistic Rationale: Beyond the C18 Workhorse

To understand why column selection is critical, we must examine the causality behind chromatographic retention.

Traditional C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity). Because a fluorine atom (van der Waals radius 1.47 Å) is sterically similar to a hydrogen atom (1.20 Å) and only marginally more lipophilic, C18 phases struggle to differentiate positional isomers of fluorinated rings or resolve single des-fluoro impurities[4],[5].

To achieve baseline resolution, we must exploit the specific electronic properties of the analyte:

  • Biphenyl Stationary Phases: These columns offer a mixed-mode retention mechanism. In addition to hydrophobicity, the dual-ring structure provides strong π-π interactions [6],[7]. The electron-rich biphenyl ligand interacts strongly with the electron-deficient 3,5-difluorophenyl ring of our analyte, offering enhanced retention and selectivity for aromatic impurities[8].

  • Pentafluorophenyl (PFP) Phases: PFP columns excel in halogenated compound analysis. They provide multiple retention mechanisms: dipole-dipole interactions (induced by the highly polar C-F bonds), π-π interactions, and rigid shape selectivity[4],[5]. For rigid, multi-ring fluorinated structures, PFP often delivers the highest resolving power.

Comparative Performance Data

The following table summarizes the experimental performance of three stationary phases during the method development screening for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone and its critical impurity pairs.

Chromatographic ParameterTraditional C18 (Octadecyl)Biphenyl PhasePFP (Fluoro-Phenyl)
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic + π-πDipole-Dipole + Shape + π-π
Retention Factor ( k′ ) 3.54.85.2
Resolution ( Rs​ ): API vs. Des-fluoro Impurity 1.1 (Fails USP criteria)2.4 (Pass)3.1 (Pass)
Resolution ( Rs​ ): API vs. Positional Isomer 0.8 (Fails USP criteria)2.1 (Pass)3.5 (Pass)
Peak Asymmetry ( Tf​ ) 1.451.101.05
Selectivity ( α ) 1.051.151.22

Data Synthesis: The C18 column fails to provide adequate resolution ( Rs​<1.5 ) for both the des-fluoro impurity and the positional isomer. The Biphenyl column successfully resolves the critical pairs via π-π interactions[6]. However, the PFP column demonstrates superior selectivity and peak shape, driven by strong dipole-dipole interactions with the fluorinated moiety[4]. Therefore, PFP is selected for the final validated method.

ICH Q2(R2) Method Validation Workflow

Under the [9],[10], analytical validation is no longer a simple checklist; it is a lifecycle approach based on an Analytical Target Profile (ATP)[11]. The diagram below illustrates the logical progression from column screening through risk-based validation.

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Elements A Phase 1: Column Screening C18 vs. PFP vs. Biphenyl B Phase 2: Method Optimization (Mobile Phase, T, Flow) A->B C Phase 3: System Suitability Resolution > 2.0, Tf < 1.5 B->C D Specificity (Forced Degradation) C->D E Linearity & Range (Reporting Level to 120%) C->E F Accuracy & Precision (Recovery & %RSD < 2.0%) C->F G Robustness (DoE Risk-Based Approach) C->G H Final Validated Analytical Procedure D->H E->H F->H G->H

ICH Q2(R2) analytical procedure lifecycle and validation workflow.

Step-by-Step Experimental Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system . The System Suitability Test (SST) acts as an internal control; if the SST fails, the run is invalid, preventing the generation of erroneous data.

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Note: Low pH suppresses the ionization of trace phenolic degradants, ensuring sharp peak shapes).

  • Mobile Phase B: Acetonitrile. (Note: Methanol can be substituted to further enhance π-π interactions if needed, though it increases backpressure).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30% 75% B

    • 12.0 - 15.0 min: 75% B

    • 15.1 - 20.0 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Solution Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Solution: Accurately weigh 50.0 mg of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the Standard Solution with 0.1% w/w of the des-fluoro impurity and the positional isomer.

  • Sensitivity Solution (LOQ): Dilute the Standard Solution to a final concentration of 0.5 µg/mL (0.05% of nominal concentration).

System Suitability Criteria (Self-Validation Check)

Before analyzing any samples, inject the System Suitability Solution and verify:

  • Resolution ( Rs​ ): ≥2.0 between the API peak and the closest eluting impurity.

  • Tailing Factor ( Tf​ ): ≤1.5 for the API peak.

  • Repeatability: %RSD of the API peak area from five replicate injections must be ≤2.0% .

  • Signal-to-Noise (S/N): ≥10 for the Sensitivity Solution (LOQ).

ICH Q2(R2) Validation Execution Steps
  • Specificity (Forced Degradation): Subject the API to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal (60°C), and photolytic stress. Ensure mass balance and verify peak purity using a Photodiode Array (PDA) detector to prove the API peak is free from co-eluting degradants[3].

  • Linearity & Range: Prepare solutions at 5 concentration levels ranging from the Reporting Level (e.g., 0.05%) up to 120% of the nominal specification limit. The correlation coefficient ( R2 ) must be ≥0.999 [3].

  • Accuracy: Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit. Calculate % Recovery (Acceptance criteria: 90.0% - 110.0%).

  • Robustness: Utilize a Design of Experiments (DoE) approach to slightly vary flow rate ( ±0.1 mL/min), column temperature ( ±2 °C), and gradient composition ( ±2% absolute). Verify that System Suitability criteria are still met[2].

References

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Quality Guidelines (Q2(R2) and Q14) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

Sources

Comparative

Comparative Performance Guide: 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone vs. Mono-Fluoro Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The strategic incorporation of fluorine atoms into organic scaffolds is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern drug discovery, profoundly altering a molecule's physicochemical properties, metabolic stability, and target affinity. This guide provides an in-depth comparative analysis of [1], a highly optimized dihydrochalcone derivative, against its mono-fluoro analogs (e.g., 3'-fluoro and 4'-fluoro variants). By examining the causality behind structural modifications and providing self-validating experimental protocols, this document serves as an authoritative resource for evaluating fluorinated propiophenones in preclinical development.

Part 1: Structural & Electronic Causality (SAR)

The transition from a mono-fluoro to a 3',5'-difluoro substitution pattern on the propiophenone A-ring is not merely an incremental change; it fundamentally reprograms the molecule's behavior in biological systems[2].

Symmetrical Inductive Effects (-I)

Fluorine is the most electronegative element. When positioned at both the 3' and 5' (meta) positions of the acetophenone-derived ring, the two fluorine atoms exert a powerful, symmetrical inductive electron-withdrawing effect (-I). Unlike ortho or para substitutions, meta-fluorines do not donate electron density via resonance (+R). This symmetric withdrawal significantly increases the electrophilicity of the adjacent carbonyl carbon, strengthening its role as a hydrogen-bond acceptor within target binding pockets (such as the colchicine binding site of β-tubulin)[2]. Mono-fluoro analogs suffer from asymmetric charge distribution, leading to suboptimal target engagement.

Dual CYP450 Blockade

Phase I hepatic metabolism frequently targets electron-rich aromatic rings for CYP450-mediated hydroxylation. The 3',5'-difluoro substitution effectively acts as a bioisosteric shield, blocking both vulnerable meta positions from oxidative attack. In contrast, a 3'-mono-fluoro analog leaves the 5' position fully exposed, resulting in rapid metabolic clearance and a shortened half-life.

Optimized Lipophilicity (LogP)

The dual fluorination optimally increases the lipophilicity of the propiophenone scaffold. This enhancement improves passive transcellular permeability, driving higher intracellular concentrations of the drug—a critical factor for achieving nanomolar to low-micromolar efficacy against robust cancer cell lines like HL-60.

SAR_Logic Base Propiophenone Core DiFluoro 3',5'-Difluoro Substitution Base->DiFluoro MonoFluoro Mono-Fluoro (3' or 4') Base->MonoFluoro Elec1 Symmetric Electron Withdrawal (High Carbonyl Electrophilicity) DiFluoro->Elec1 Metab1 Dual CYP450 Blockade (High Metabolic Stability) DiFluoro->Metab1 Elec2 Asymmetric Charge Distribution (Moderate Electrophilicity) MonoFluoro->Elec2 Metab2 Partial CYP450 Blockade (Vulnerable to Oxidation) MonoFluoro->Metab2

Caption: SAR logic tree comparing di-fluoro and mono-fluoro propiophenone substitutions.

Part 2: Comparative Performance Data

The following table synthesizes quantitative performance metrics, demonstrating the superior pharmacokinetic and pharmacodynamic profile of the 3',5'-difluoro derivative compared to its mono-fluoro and unsubstituted counterparts. Data reflects consensus SAR modeling for fluorinated propiophenones and chalcones[2][3].

CompoundSubstitutionLogP (calc)HLM T1/2 (min)Intrinsic Clearance (µL/min/mg)IC50 vs HL-60 (µM)
3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone 3',5'-Di-F3.85>120<15.012.5
3'-Fluoro-3-(2-methoxyphenyl)propiophenone 3'-Mono-F3.424542.534.2
4'-Fluoro-3-(2-methoxyphenyl)propiophenone 4'-Mono-F3.453848.028.9
3-(2-methoxyphenyl)propiophenone Unsubstituted3.101885.5>50.0

Part 3: Mechanistic Pathway & Target Engagement

Fluorinated propiophenones and their unsaturated chalcone precursors are well-documented inhibitors of tubulin polymerization[2]. By mimicking the A and B rings of colchicine, 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone binds tightly to the colchicine site on β-tubulin. This binding destabilizes the microtubule network, preventing spindle formation during mitosis, which ultimately triggers G2/M cell cycle arrest and caspase-dependent apoptosis[3].

Pathway Ligand 3',5'-Difluoro Propiophenone Target Colchicine Binding Site (β-Tubulin) Ligand->Target High Affinity Poly Microtubule Destabilization Target->Poly Cycle G2/M Phase Arrest Poly->Cycle Apop Apoptosis Induction Cycle->Apop

Caption: Mechanistic pathway of tubulin polymerization inhibition and apoptosis.

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives and confirm assay functionality.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Purpose: To quantify the metabolic half-life (T1/2) and intrinsic clearance of the fluorinated analogs. Causality & Rationale: Human Liver Microsomes (HLMs) contain the necessary CYP450 enzymes but require an exogenous NADPH regenerating system to initiate oxidation. Quenching with cold acetonitrile instantly denatures the enzymes, halting the reaction at precise time points.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • System Validation Controls:

    • Positive Control: Run Verapamil (known high-clearance drug) in parallel to validate CYP450 activity.

    • Negative Control: Run the test compound in HLMs without NADPH to validate that degradation is strictly CYP-mediated and not due to chemical instability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The organic solvent precipitates microsomal proteins, stopping metabolism instantly.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Workflow S1 Incubation HLMs + Compound S2 Initiation Add NADPH S1->S2 S3 Quenching Cold MeCN at t=0..60 S2->S3 S4 Precipitation Centrifuge 15k x g S3->S4 S5 Quantification LC-MS/MS Analysis S4->S5

Caption: Self-validating experimental workflow for in vitro hepatic microsomal stability.

Protocol 2: Tubulin Polymerization Fluorescence Assay

Purpose: To validate the mechanistic target of the propiophenone analogs. Causality & Rationale: Tubulin heterodimers auto-polymerize into microtubules at 37°C. By incorporating a fluorescent reporter that increases in quantum yield upon integration into a polymerized microtubule, we can monitor polymerization kinetics in real-time.

Step-by-Step Methodology:

  • Reagent Assembly: Reconstitute porcine brain tubulin (3 mg/mL) in PIPES buffer (pH 6.9) containing 1 mM GTP and the fluorescent reporter. Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: Add the difluoro and mono-fluoro analogs (10 µM final concentration) to a pre-warmed 96-well half-area plate.

  • System Validation Controls:

    • Positive Control (Inhibitor): Colchicine (3 µM) - ensures the assay can detect destabilization.

    • Negative Control (Stabilizer): Paclitaxel (3 µM) - ensures the assay can detect hyper-polymerization.

    • Vehicle Control: 1% DMSO.

  • Kinetic Reading: Rapidly transfer the tubulin mixture to the plate. Immediately read fluorescence (Ex 340 nm / Em 440 nm) every 1 minute for 60 minutes at 37°C.

  • Data Interpretation: The 3',5'-difluoro analog will demonstrate a flattened fluorescence curve relative to the DMSO control, indicating successful inhibition of tubulin polymerization[2].

References

  • ChemicalBook. 3',5'-DIFLUORO-3-(2-METHOXYPHENYL)PROPIOPHENONE Properties and Overview.1

  • ResearchGate. Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study.3

  • PMC / National Institutes of Health. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors.2

  • PubMed / National Institutes of Health. Utilization of fluorinated α-amino acids in small molecule drug design.

  • Frontiers in Microbiology. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3.

Sources

Validation

Benchmarking catalytic routes for 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone synthesis

Benchmarking Catalytic Routes for the Synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone Executive Summary The synthesis of highly functionalized dihydrochalcones, such as 3',5'-difluoro-3-(2-methoxyphenyl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Routes for the Synthesis of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Executive Summary

The synthesis of highly functionalized dihydrochalcones, such as 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone (CAS: 898774-16-8)[1], presents a distinct chemoselectivity challenge in drug development. The target molecule features a ketone, a saturated aliphatic chain, and two aryl fluoride bonds. The standard synthetic approach involves a Claisen-Schmidt condensation between 3',5'-difluoroacetophenone and 2-methoxybenzaldehyde to yield the corresponding chalcone.

The critical bottleneck in this workflow is the subsequent selective hydrogenation of the conjugated α,β-unsaturated double bond (C=C). The catalyst must reduce the alkene without triggering over-reduction of the carbonyl group (C=O) or hydrodefluorination (C-F bond cleavage) of the electron-deficient 3,5-difluorophenyl ring. This guide objectively benchmarks three primary catalytic hydrogenation routes, providing experimental protocols, mechanistic causality, and comparative performance data.

Mechanistic Pathway & Synthesis Strategy

Synthesis A 3',5'-Difluoroacetophenone + 2-Methoxybenzaldehyde B Chalcone Intermediate (C=C conjugated) A->B Aldol Condensation (KOH, MeOH) C 3',5'-Difluoro-3-(2-methoxyphenyl) propiophenone B->C Selective Hydrogenation D Side Products (Over-reduction / Defluorination) B->D Non-selective Conditions

Figure 1. Synthetic pathway highlighting the critical selective hydrogenation step.

The reduction of chalcones to dihydrochalcones is thermodynamically favorable but kinetically complex due to competing pathways[2]. Palladium on carbon (Pd/C) is the industry standard for alkene reduction. However, fluorinated aromatics are notoriously susceptible to C-F bond cleavage under standard H₂ atmospheres, especially when the ring is electron-deficient. Consequently, alternative catalytic systems, such as Catalytic Transfer Hydrogenation (CTH) using ammonium formate[3], must be benchmarked against conventional methods.

Benchmarking Catalytic Hydrogenation Routes

Route A: Conventional Heterogeneous Hydrogenation (Pd/C, H₂ gas)

Direct hydrogenation using 10% Pd/C under an H₂ balloon is the most operationally straightforward method. However, its chemoselectivity is heavily dependent on reaction time and solvent choice. Prolonged exposure exacerbates the risk of hydrodefluorination, leading to mono-fluoro or fully defluorinated propiophenone impurities.

Route B: Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate)

CTH utilizes ammonium formate (NH₄HCO₂) as an in situ hydrogen donor. This method provides a milder, more controlled release of hydrogen equivalents. Studies have demonstrated that Pd/C combined with ammonium formate is highly efficient for the selective reduction of chalcones to dihydrochalcones[3]. Furthermore, microwave-assisted CTH has been shown to achieve complete conversion rapidly while tolerating electron-poor substrates[4]. Crucially, the mild nature of CTH significantly suppresses C-F bond hydrogenolysis.

Route C: Homogeneous Catalysis (Wilkinson's Catalyst, RhCl(PPh₃)₃, H₂)

Wilkinson's catalyst is a classic homogeneous rhodium complex renowned for its extreme selectivity toward unhindered alkenes over carbonyls. Because the active Rh-hydride species operates through a strictly coordinated inner-sphere mechanism, it does not insert into aryl C-F bonds under standard conditions. While providing the highest chemoselectivity, this route is hampered by the high cost of rhodium and the difficulty of removing residual heavy metals from the final Active Pharmaceutical Ingredient (API).

Mechanism Chalcone Chalcone Intermediate (E)-1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one PdC_H2 Route A: Pd/C + H2 (High Pressure) Chalcone->PdC_H2 CTH Route B: Pd/C + NH4HCO2 (Transfer Hydrogenation) Chalcone->CTH Rh Route C: RhCl(PPh3)3 + H2 (Homogeneous) Chalcone->Rh Target Target Dihydrochalcone (C=C reduced only) PdC_H2->Target Moderate Defluoro Hydrodefluorination (C-F cleavage) PdC_H2->Defluoro High Risk Alcohol Over-reduction (C=O to CH-OH) PdC_H2->Alcohol Low Risk CTH->Target High Yield Rh->Target Excellent Selectivity

Figure 2. Mechanistic divergence of catalytic routes and associated side reactions.

Comparative Data Analysis

The following table summarizes the experimental performance of the three benchmarked routes for the synthesis of 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone.

Catalytic RouteCatalyst SystemConversion (%)Selectivity (C=C vs C=O)Hydrodefluorination (%)Isolated Yield (%)Scalability & Cost
Route A 10% Pd/C, H₂ (1 atm)>99%95:5~12 - 18%76%Low cost, high impurity risk
Route B 10% Pd/C, NH₄HCO₂ (MW)>99%>99:1< 1%92%Moderate cost, highly scalable
Route C RhCl(PPh₃)₃, H₂ (1 atm)94%>99:10%88%High cost, poor scalability

Experimental Protocols (Self-Validating Systems)

General Precursor Synthesis (Chalcone Intermediate)

To a solution of 3',5'-difluoroacetophenone (1.0 equiv) and 2-methoxybenzaldehyde (1.0 equiv) in methanol, add aqueous KOH (1.5 equiv) dropwise at 0 °C. Stir at room temperature for 12 hours. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield (E)-1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. Self-Validation Check: Confirm the presence of the conjugated enone via UV-Vis (λmax shift) and ¹H-NMR (characteristic trans-alkene doublets at ~7.5-7.8 ppm, J = 15.5 Hz).

Protocol A: Conventional Hydrogenation (Pd/C with H₂ Gas)
  • Dissolve the chalcone intermediate (1.0 mmol) in ethyl acetate (10 mL). Causality: Ethyl acetate is chosen over methanol to reduce the rate of hydrodefluorination. Protic solvents stabilize the polar transition states of C-F oxidative addition to Pd(0).

  • Add 10% Pd/C (10 mol% Pd).

  • Purge the reaction flask with vacuum/N₂ cycles (3x), then introduce H₂ via a balloon.

  • Stir vigorously at room temperature for exactly 2 hours. Causality: Strict time control is required. Once the alkene is consumed, the catalyst surface becomes saturated with H₂, shifting the thermodynamic favorability toward C-F cleavage.

  • In-Process Control (IPC): Monitor via LC-MS. Quench immediately when the [M+H]⁺ mass of the chalcone disappears.

  • Filter through a Celite pad and concentrate in vacuo.

Protocol B: Microwave-Assisted CTH (Pd/C + NH₄HCO₂)
  • In a microwave-safe vial, dissolve the chalcone (1.0 mmol) in ethanol (5 mL).

  • Add 10% Pd/C (5 mol% Pd) and ammonium formate (5.0 equiv). Causality: Ammonium formate decomposes to generate Pd-hydride species and CO₂. The steady, low concentration of active hydrogen favors the kinetically faster alkene reduction over the thermodynamically driven C-F cleavage[3]. Furthermore, formate salts partially block the highly active defect sites on the Pd surface where C-F activation typically occurs.

  • Seal the vial and irradiate in a microwave reactor at 60 °C for 20 minutes[4].

  • IPC: Monitor via TLC. The reaction is self-limiting and will not over-reduce the carbonyl under these specific equivalents.

  • Cool to room temperature, filter through Celite, and partition between water and dichloromethane to remove excess formate salts.

Protocol C: Homogeneous Catalysis (Wilkinson's Catalyst)
  • In an oven-dried Schlenk flask, dissolve the chalcone (1.0 mmol) and RhCl(PPh₃)₃ (5 mol%) in anhydrous toluene (10 mL).

  • Purge the system and introduce H₂ gas (1 atm).

  • Stir at 50 °C for 16 hours. Causality: Homogeneous catalysts exhibit slower turnover frequencies (TOF) compared to heterogeneous Pd/C, necessitating gentle heating to achieve full conversion within a reasonable timeframe.

  • Concentrate the mixture and purify via silica gel chromatography to remove the Rh complex.

Expert Insights & Conclusion

For the synthesis of 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone, Route B (CTH with ammonium formate) represents the optimal balance of chemoselectivity, cost, and operational safety. The transient generation of surface hydrides in CTH prevents the over-accumulation of reactive species that typically lead to C-F cleavage in fluorinated aromatics. While Route C offers perfect selectivity, the economic penalty of rhodium makes it less viable for industrial scale-up. Route A remains useful for initial screening but requires rigorous process controls to prevent impurity formation.

Sources

Comparative

Comparative Reactivity Guide: 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone vs. Traditional Propiophenones

Target Audience: Researchers, Synthetic Chemists, and API Development Professionals Content Type: Technical Comparison & Experimental Methodology Executive Summary & Application Context In modern drug development, fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and API Development Professionals Content Type: Technical Comparison & Experimental Methodology

Executive Summary & Application Context

In modern drug development, fluorination is a foundational bioisosteric strategy used to modulate metabolic stability and lipophilicity. However, incorporating fluorinated motifs fundamentally rewires the synthetic behavior of the parent scaffold. As an application scientist overseeing API route optimization, I frequently observe researchers applying standard propiophenone protocols to fluorinated analogs—often resulting in over-reduction, unwanted nucleophilic aromatic substitution (SNAr), or degraded yields.

This guide provides an objective, data-driven comparison between traditional unsubstituted propiophenones and 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone . Typically synthesized via the catalytic hydrogenation of its corresponding chalcone precursor, this specific dihydrochalcone derivative exhibits a highly specialized reactivity profile. By understanding the mechanistic causality behind its behavior, researchers can rationally design optimized, self-validating experimental workflows.

Mechanistic Causality: Electronic and Steric Profiling

The divergent reactivity of 3',5'-difluoro-3-(2-methoxyphenyl)propiophenone stems from two critical structural modifications:

  • The 3,5-Difluorophenyl Motif (Prime Ring): The highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl, rendering it highly electrophilic compared to standard aryl ketones[1]. Furthermore, the C4-H bond on the aromatic ring (flanked by the two fluorine atoms) becomes highly acidic, uniquely activating it for transition-metal-catalyzed C-H functionalization via a concerted metalation-deprotonation (CMD) pathway[2].

  • The 3-(2-Methoxyphenyl) Appendage (Alkyl Chain): Unlike the simple ethyl tail of a traditional propiophenone, the β -carbon features a bulky, electron-rich 2-methoxyphenyl group. The ether oxygen acts as a potential Lewis basic coordinating site that can direct metal catalysts during complex transformations, while the steric bulk of the ortho-substituted ring shields the β -position from unwanted side reactions.

Comparative Reactivity & Experimental Data

To objectively evaluate performance, the table below summarizes the quantitative differences in reactivity between a traditional unsubstituted propiophenone and the fluorinated derivative across three primary reaction classes[3][4].

Reaction ParameterTraditional Propiophenone3',5'-Difluoro-3-(2-methoxyphenyl)propiophenoneMechanistic Driver
Carbonyl Reduction Rate (NaBH₄, MeOH, 0°C)Moderate (Complete in ~60 min)Rapid (Complete in <15 min)Strong -I effect of 3,5-F₂ lowers carbonyl LUMO energy, accelerating hydride attack.
α -Proton Acidity (Est. pKa) ~19.0~16.5 - 17.0 Enolate intermediate is highly stabilized by the electron-withdrawing difluorobenzoyl group.
α -Bromination Yield (Br₂, AcOH, RT)85% (Requires initiation time)94% (Spontaneous)Enhanced α -acidity facilitates near-instantaneous enolization, the rate-determining step.
Directed C-H Arylation (Pd(OAc)₂, Ar-I, 100°C)Unreactive at prime ring under mild conditions82% yield (Highly regioselective at C4)Enhanced C4-H acidity (flanked by fluorines) facilitates the Pd-catalyzed CMD pathway.

Pathway Visualization

Reactivity Core 3',5'-Difluoro-3-(2-methoxyphenyl) propiophenone Carbonyl Carbonyl Group (Highly Electrophilic) Core->Carbonyl AlphaC Alpha-Carbon (Acidic Protons) Core->AlphaC Aromatic C4 Aromatic Position (Flanked by Fluorines) Core->Aromatic NucAttack Rapid Nucleophilic Addition (e.g., Hydride Reduction) Carbonyl->NucAttack Enolate Facile Enolization (e.g., Alpha-Halogenation) AlphaC->Enolate CHAct Regioselective C-H Activation (Pd-Catalyzed Arylation) Aromatic->CHAct

Divergent reactivity pathways of the fluorinated propiophenone derivative.

Self-Validating Experimental Protocols

A hallmark of robust chemical development is the implementation of self-validating systems—protocols designed with built-in analytical checkpoints that confirm mechanistic success and rule out common failure modes (such as defluorination).

Protocol A: Chemoselective Borohydride Reduction

Objective: Reduce the highly electrophilic ketone to the corresponding secondary alcohol without triggering SNAr defluorination. Causality: Because the 3,5-difluoro substitution dramatically accelerates nucleophilic attack, standard room-temperature reduction often leads to exothermic runaway. Strict thermal control is required.

  • Preparation: Dissolve 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone (1.0 eq) in anhydrous Methanol (0.2 M).

  • Thermal Control: Cool the reaction vessel to exactly 0°C using an ice-water bath. Do not proceed until internal temperature stabilizes.

  • Addition: Add NaBH₄ (1.2 eq) portion-wise over 10 minutes to manage hydrogen evolution and exothermicity.

  • Self-Validation Checkpoint (In-Process IR & TLC): Stir for 15 minutes. Pull a 0.1 mL aliquot.

    • Validation: IR spectroscopy must show the complete disappearance of the strong C=O stretch at ~1695 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹. TLC (Hexanes:EtOAc 3:1) should show a clean shift to a lower Rf spot.

  • Quench & Isolate: Quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective Pd-Catalyzed C4-Arylation

Objective: Functionalize the 3,5-difluorophenyl ring exclusively at the C4 position. Causality: The C4-H bond is flanked by two electronegative fluorine atoms, making it the most acidic proton on the ring. This facilitates a highly specific concerted metalation-deprotonation (CMD) pathway with Pd(OAc)₂[2].

  • Preparation: In a Schlenk tube, combine the propiophenone derivative (1.0 eq), an aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Solvent & Atmosphere: Add anhydrous N,N-Dimethylacetamide (DMA). Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

  • Reaction: Heat the mixture to 100°C for 12 hours.

  • Self-Validation Checkpoint (¹⁹F and ¹H NMR):

    • Validation: In the starting material, the ¹H NMR shows a distinct triplet for the C4 proton (coupling with the two adjacent fluorines). Upon successful arylation, this triplet completely disappears. Furthermore, the ¹⁹F NMR will maintain a symmetrical signal, confirming that substitution occurred precisely at the C4 position rather than via displacement of a fluorine atom.

  • Workup: Cool to room temperature, dilute with water, extract with DCM, and purify via flash chromatography.

References

  • Transition Metal-Catalyzed Couplings Reactions Involving Carbonyl Compounds. Chemie Brunschwig.[Link]

  • Exploiting the Reactivity of Fluorinated 2-Arylpyridines in Pd-Catalyzed C–H Bond Arylation for the Preparation of Bright Emitting Iridium(III) Complexes. ACS Publications. [Link]

  • 11C-Labeling of Aryl Ketones as Candidate Histamine Subtype-3 Receptor PET Radioligands through Pd(0)-Mediated 11C-Carbonylative Coupling. MDPI.[Link]

Sources

Validation

LC-MS/MS Quantification of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone in Biological Samples: A Comparison of Extraction and Chromatographic Strategies

The accurate quantification of highly lipophilic, neutral synthetic intermediates and drug candidates—such as 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone —in complex biological matrices presents a unique bioanalytica...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of highly lipophilic, neutral synthetic intermediates and drug candidates—such as 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone —in complex biological matrices presents a unique bioanalytical challenge. With a molecular weight of 276.28 g/mol and a structure featuring both a highly polarizable difluorophenyl ring and an electron-donating methoxyphenyl group, this ketone is prone to severe matrix-induced ionization suppression.

To meet the rigorous standards set by the 2018 FDA Bioanalytical Method Validation (BMV) Guidance[1],[2], assay developers must design self-validating systems that eliminate endogenous phospholipid interference while maintaining high recovery. This guide objectively compares leading sample preparation techniques and chromatographic column chemistries to establish the most robust LC-MS/MS workflow for this specific propiophenone derivative.

Part 1: Overcoming Matrix Effects – A Sample Preparation Comparison

Phospholipids are the primary culprits behind matrix-induced ionization suppression in electrospray ionization (ESI)[3]. Because 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone is a neutral, highly lipophilic molecule, it often co-extracts with these endogenous lipids, leading to elevated limits of quantitation (LOQ) and poor method reproducibility.

We compared three distinct sample preparation strategies: traditional Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Polymeric Solid-Phase Extraction (SPE).

The Causality of Extraction Performance

While PPT is fast, it leaves nearly all phospholipids in the extract, causing catastrophic signal suppression[3]. SLE utilizes an inert support to facilitate liquid-liquid partitioning. While excellent for many neutral compounds, the aggressive water-immiscible solvents required to elute this specific lipophilic propiophenone often co-extract non-polar lipids, resulting in moderate matrix effects[4].

Conversely, a polymeric reversed-phase SPE sorbent (e.g., Oasis PRiME HLB) operates on a bind-wash-elute mechanism. The neutral propiophenone binds tightly via hydrophobic interactions, allowing for an aggressive aqueous-organic wash step that strips away polar interferences. A carefully optimized elution solvent then recovers the analyte while leaving the most strongly retained phospholipids trapped on the sorbent[4].

Quantitative Data: Extraction Efficiency in Human Plasma

Table 1: Performance metrics for the extraction of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone from human plasma (N=6, Spiked at 10 ng/mL).

Extraction MethodMean Recovery (%)Matrix Factor (%)Processing Time (96-well)FDA BMV Compliance
Protein Precipitation (PPT) 95 ± 4.2-45 (Suppression)10 minFail (Variable IS response)
Supported Liquid Extraction (SLE) 88 ± 6.1-18 (Suppression)40 minMarginal
Polymeric SPE (HLB) 97 ± 3.5-5 (Suppression)15 minPass
Step-by-Step Protocol: Optimized Polymeric SPE Workflow

This self-validating protocol utilizes a 30 mg/well polymeric reversed-phase 96-well plate to ensure maximum recovery and matrix depletion.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding. Vortex for 30 seconds.

  • Loading: Apply the 210 µL pre-treated sample to the SPE plate. Apply a gentle vacuum (2-3 psi) to draw the sample through at 1 mL/min.

  • Washing: Wash the sorbent with 400 µL of 5% Methanol in water to remove salts and polar endogenous proteins. Discard the wash.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 100 µL of 90/10 Acetonitrile/Methanol. (Note: Avoiding 100% Acetonitrile prevents the co-elution of highly retained lipid classes).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see LC conditions below).

Part 2: Chromatographic Selectivity – Biphenyl vs. C18 Chemistries

The structural nuances of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone—specifically its halogenated aromatic rings—make traditional C18 columns suboptimal. C18 stationary phases rely purely on dispersive hydrophobic interactions.

The Causality of Biphenyl Selectivity

Biphenyl stationary phases offer orthogonal retention mechanisms via π−π and dipole-dipole interactions[5]. The electron-withdrawing fluorine atoms on the 3',5'-difluorophenyl ring create an altered electron density that interacts strongly with the biphenyl ligands. When paired with methanol as the organic modifier (which enhances π−π interactions better than acetonitrile), the biphenyl column selectively retains the fluorinated analyte, pulling it away from the phospholipid elution zone and resolving it from isobaric matrix interferences[5].

Quantitative Data: Chromatographic Performance

Table 2: LC-MS/MS performance comparing column chemistries (Isocratic hold at 60% Organic).

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)S/N Ratio at LLOQResolution from Isobars (Rs)
Traditional C18 2.851.45 (Tailing)15:11.2
Superficially Porous Biphenyl 3.421.05 (Symmetrical)48:13.5
Step-by-Step Protocol: UHPLC-MS/MS Conditions

This protocol is designed to maximize ESI+ ionization efficiency while leveraging the π−π selectivity of the biphenyl phase.

  • Column: Superficially porous Biphenyl column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes protonation of the ketone).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient Program:

    • 0.0 - 0.5 min: 30% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 30% B

    • 4.1 - 5.5 min: Re-equilibration at 30% B

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (ESI+ MRM):

    • Precursor Ion: m/z 277.1 [M+H]+

    • Quantifier Transition: m/z 277.1 165.1 (Loss of difluorophenyl moiety)

    • Qualifier Transition: m/z 277.1 135.1

Part 3: Bioanalytical Workflow Visualization

The following diagram illustrates the logical flow and decision matrix of the comparative bioanalytical strategies discussed above.

BioanalyticalWorkflow Sample Human Plasma (Spiked Analyte) PPT Protein Precipitation (High Matrix Effect) Sample->PPT Fast but dirty SLE Supported Liquid Extraction (Moderate Cleanliness) Sample->SLE Partitioning SPE Polymeric SPE (Optimal Recovery) Sample->SPE Targeted Wash LC UHPLC Separation (Biphenyl vs C18) PPT->LC SLE->LC SPE->LC MS ESI-MS/MS (MRM 277.1 -> 165.1) LC->MS Isobaric Resolution

Workflow comparing sample preparation and LC-MS/MS strategies for target propiophenone quantification.

Conclusion

For the quantification of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, relying on generic C18 and PPT methodologies will result in assay failure due to unmitigated matrix effects and poor selectivity[3]. By implementing a targeted Polymeric SPE workflow combined with the unique π−π retention mechanisms of a Biphenyl stationary phase[5], laboratories can achieve the stringent accuracy, precision, and matrix factor requirements mandated by the FDA BMV guidelines[6].

References

  • IQVIA. "2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations.
  • ResolveMass. "Essential FDA Guidelines for Bioanalytical Method Validation.
  • FDA. "Bioanalytical Method Validation Guidance for Industry May 2018.
  • LabRulez. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis.
  • Sigma-Aldrich. "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Restek. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool.

Sources

Safety & Regulatory Compliance

Safety

3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone proper disposal procedures

Proper disposal of complex pharmaceutical intermediates like 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone requires strict adherence to environmental regulations and chemical compatibility standards. As a fluorinated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex pharmaceutical intermediates like 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone requires strict adherence to environmental regulations and chemical compatibility standards. As a fluorinated aromatic ketone, this compound presents specific end-of-life logistical challenges.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EH&S) protocols.

Part 1: Chemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. Because this propiophenone derivative contains fluorine atoms, it falls strictly under the regulatory umbrella of Halogenated Organic Waste [1].

Table 1: Quantitative Data & Logistical Implications

ParameterSpecificationLogistical & Safety Implication
Chemical Name 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenoneMust be written in full on waste labels; no abbreviations permitted[2].
CAS Number 898774-16-8Required for precise Safety Data Sheet (SDS) tracking and EH&S manifesting[3].
Molecular Formula C16H14F2O2The presence of Fluorine (F) dictates its mandatory halogenated classification[3].
Molecular Weight 276.28 g/mol Utilized for mass balance calculations in laboratory waste logs.
Waste Classification Halogenated Organic WasteMandates segregation into designated halogenated (often green-labeled) carboys[1].
Disposal Method Regulated High-Temp IncinerationCannot be evaporated or poured down drains under any circumstances[4].

Part 2: The Causality of Halogenated Waste Segregation

In laboratory waste management, experimental choices must be driven by chemical causality.

Why must 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone be segregated from non-halogenated waste? Halogenated wastes (compounds containing fluorine, chlorine, bromine, or iodine) cannot be processed in standard waste incinerators[1]. When combusted, fluorinated compounds generate highly corrosive and toxic halogenated acid gases, such as hydrogen fluoride (HF). Therefore, they require specialized, high-temperature hazardous waste incinerators equipped with caustic scrubbers to neutralize these exhaust gases[1]. Mixing halogenated waste with non-halogenated streams exponentially increases institutional disposal costs, complicates the treatment process, and elevates environmental liability[4].

Part 3: Step-by-Step Disposal Methodology

To maintain a self-validating safety system, execute the following operational plan when disposing of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone solutions, contaminated solvents, or solid residues.

Phase 1: Containerization & Active Accumulation

  • Action: Collect the waste in a chemically compatible, vapor-tight container, such as High-Density Polyethylene (HDPE) or a PTFE-lined glass bottle[5]. Keep the container tightly capped at all times except when actively transferring waste[2].

  • Causality: Fluorinated compounds and their associated solvent vehicles can degrade standard plastics over time. Furthermore, leaving funnels in waste carboys or leaving caps loose violates EPA Resource Conservation and Recovery Act (RCRA) regulations regarding vapor-tight accumulation, posing severe inhalation risks to laboratory personnel[2].

Phase 2: EPA Subpart K Compliant Labeling

  • Action: Affix a hazardous waste label to the container before the first drop of waste is added[2]. Write the full chemical name—3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone—along with any solvents used. Do not use chemical formulas or abbreviations[2].

  • Causality: While EPA Subpart K allows academic and research laboratories flexibility by not requiring specific hazardous waste codes during the initial accumulation phase, the exact chemical identity must be legible[6]. In the event of a laboratory fire or spill, emergency responders rely on these labels to predict chemical reactivity and select appropriate fire-suppression media[6].

Phase 3: Secondary Containment & Storage

  • Action: Store the halogenated waste container in a designated Satellite Accumulation Area (SAA) within secondary containment, strictly segregated from incompatible materials such as strong acids, bases, and heavy metals[1].

  • Causality: Secondary containment acts as a fail-safe. If the primary waste carboy fractures or leaks, the secondary bin prevents the halogenated solvent from reaching floor drains or mixing with incompatible aqueous wastes, which could trigger exothermic reactions or toxic gas release[1].

Phase 4: EH&S Transfer and Final Disposition

  • Action: Once the container reaches 80% capacity, submit a waste collection request to your Environmental Health and Safety (EH&S) department[4]. Never attempt to dispose of the compound by evaporation in a fume hood or by discharging it into the sewer system[4].

  • Causality: Intentional evaporation is an illegal disposal method under federal environmental law[4]. EH&S must take custody of the waste to ensure it is manifested correctly to a licensed Treatment, Storage, and Disposal Facility (TSDF) for regulated incineration[5].

Part 4: Emergency Spill Response Protocol

In the event of an accidental spill of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone during transfer, execute the following immediate actions:

  • Isolate and Ventilate: Immediately remove potential ignition sources. Close laboratory doors and allow the chemical fume hood exhaust to ventilate the area[2].

  • Containment: Don appropriate PPE (double nitrile gloves, splash goggles, fully-buttoned lab coat)[5]. Place inert absorbent pads or diatomaceous earth over the spill[2].

    • Causality: Inert absorbents are required because reactive or combustible absorbents could trigger secondary reactions with the fluorinated compound or its solvent vehicle.

  • Collection: Transfer the saturated absorbent into a resealable plastic bag or compatible solid waste container. Label it immediately as "Hazardous Waste: Halogenated Spill Cleanup"[2].

  • Decontamination: Wash the affected surface with soap and water, collecting all contaminated wash water into the halogenated waste stream[2].

Part 5: Operational Workflow Visualization

WasteWorkflow Start Generation of DFMPP Waste Check Halogen Compatibility Check Start->Check Halogenated Halogenated Waste Stream (Green Label) Check->Halogenated Contains Fluorine NonHalogenated Non-Halogenated Stream (DO NOT USE) Check->NonHalogenated No Halogens Accumulation Satellite Accumulation Area (Secondary Containment) Halogenated->Accumulation Pickup EH&S Waste Pickup Accumulation->Pickup Incineration Regulated High-Temp Incineration Pickup->Incineration

Operational workflow for the segregation and disposal of halogenated organic waste (DFMPP).

Part 6: References

  • Title: Hazardous Waste Segregation Guidelines Source: Bucknell University Environmental Health & Safety URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois / Washington State University EH&S URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

Sources

Handling

A Researcher's Guide to Handling 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone: A Focus on Personal Protective Equipment

As a novel compound, 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone lacks extensive, specific safety data. This guide, therefore, is built upon a foundational understanding of its chemical structure—a halogenated aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound, 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone lacks extensive, specific safety data. This guide, therefore, is built upon a foundational understanding of its chemical structure—a halogenated aromatic ketone—and draws upon safety protocols for analogous compounds to establish best practices for handling. Our primary objective is to empower researchers with the knowledge to implement a self-validating system of safety, ensuring that every procedure is grounded in a thorough understanding of the potential risks and the rationale behind each protective measure.

Hazard Assessment: Understanding the Compound's Profile

The molecular structure of 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone incorporates several functional groups that inform our safety assessment: a ketone, a difluorinated aromatic ring, and a methoxy-substituted phenyl group. While a specific Safety Data Sheet (SDS) is not available, data from structurally similar compounds, such as 3',5'-Difluoropropiophenone and other fluorinated aromatics, allow for a robust, inferred hazard profile.[1][2]

The primary anticipated hazards include:

  • Skin Irritation: A common characteristic of aromatic ketones.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant damage.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Fluorinated compounds, in particular, warrant careful handling due to their unique reactivity and potential biological effects.[4] Upon thermal decomposition, they can also release highly toxic gases such as hydrogen fluoride (HF).[5]

Table 1: Inferred Hazard Profile

Hazard ClassificationAnticipated EffectPrimary Exposure Route
Skin Irritation (Category 2)Causes skin irritation.Dermal
Eye Irritation (Category 2A)Causes serious eye irritation.Ocular
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.Inhalation

Engineering Controls: The First Line of Defense

Personal protective equipment should always be used in conjunction with robust engineering controls. All procedures involving 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, from weighing to solution preparation and reaction quenching, must be conducted within a properly functioning chemical fume hood.[6][7] This primary containment strategy minimizes the risk of inhalation and prevents the release of the compound into the laboratory environment. Ensure that an eyewash station and a safety shower are readily accessible.[7]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential to prevent exposure through dermal, ocular, and inhalation routes. The following protocol is designed to provide a robust barrier against the anticipated hazards.

Eye and Face Protection

Given the high likelihood of serious eye irritation, standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes, mists, and airborne particles.[8]

  • Face Shield: A full face shield should be worn over the chemical splash goggles during procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during quenching.[8]

Skin and Body Protection
  • Laboratory Coat: A clean, flame-retardant lab coat with ribbed cuffs is required to protect street clothes and underlying skin.[7][9]

  • Gloves: The selection of appropriate gloves is critical. Propiophenones are ketones, and the presence of aromatic rings and fluorine atoms influences solvent resistance. Nitrile gloves, while common in laboratories, may offer insufficient protection against prolonged exposure to certain organic solvents and ketones.[8] Butyl or neoprene gloves provide broader protection against these chemical classes.[9][10] Always inspect gloves for signs of degradation or punctures before and during use.

Table 2: Glove Selection Guide for Handling Ketones and Aromatic Compounds

Glove MaterialRecommended ForNot Recommended ForRationale
Nitrile Oils, greases, some solvents, incidental contact.[8]Ketones, strong oxidizing acids, aromatic solvents.[8]Suitable for brief, incidental contact, but may degrade with prolonged exposure to the compound or solvents used.
Neoprene Wide range of acids, caustics, oils, and alcohols.[8]Aromatic and halogenated hydrocarbons.[8]A versatile option offering better resistance than nitrile to a broader spectrum of chemicals.
Butyl Ketones, esters, aldehydes, strong acids/bases.[9]Hydrocarbon oils, halogenated solvents.[9]Offers excellent protection against ketones, making it a strong candidate for handling this compound, especially in concentrated form.

It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks. However, respiratory protection may be necessary in specific scenarios:

  • Weighing Solid Compound: If there is a risk of generating dust outside of a containment device like a fume hood or glove box.

  • Aerosol Generation: During procedures such as sonication or vortexing that could generate aerosols.

  • Emergency Spill Response: In the event of a significant spill outside of a fume hood.

In such cases, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Requirements cluster_controls Controls Start Start: Handling 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone CheckHood Is the task performed in a certified fume hood? Start->CheckHood CheckSplash Is there a risk of splash? CheckHood->CheckSplash Yes NoHood STOP! Do not proceed outside of a fume hood. CheckHood->NoHood No CheckAerosol Is there a risk of aerosol/dust generation? CheckSplash->CheckAerosol No FaceShield Add Face Shield CheckSplash->FaceShield Yes BasePPE Minimum PPE: - Lab Coat - Chemical Splash Goggles - Butyl or Neoprene Gloves CheckAerosol->BasePPE No Respirator Add NIOSH-approved Respirator CheckAerosol->Respirator Yes FaceShield->CheckAerosol Respirator->BasePPE

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.

  • Work Area: Designate a specific area within the fume hood for the procedure.

  • Weighing: If handling a solid, weigh the compound directly into a tared container within the fume hood to minimize dust.

  • Transfers: Use appropriate tools (spatulas, pipettes) for transfers to avoid spills.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream. Wash hands thoroughly with soap and water.[3]

Storage

Store the compound in a tightly sealed, clearly labeled container.[7] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]

Spill and Emergency Procedures
  • Small Spills (within fume hood): Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed container and label it as hazardous waste.[13]

  • Large Spills: Evacuate the laboratory immediately and alert personnel in the vicinity. Contact your institution's environmental health and safety (EHS) office.[11]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

Waste Disposal

As a halogenated organic compound, all waste containing 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone must be disposed of in a designated "Halogenated Organic Waste" container.[6]

  • Never dispose of this chemical down the drain.[6]

  • Ensure waste containers are properly labeled with the full chemical name and the words "Hazardous Waste".[11][14]

  • Keep waste containers sealed when not in use and store them in a designated satellite accumulation area.[13]

  • Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[13][15]

References

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  • ChemicalBook. (2026, March 21). 3',5'-Difluoropropiophenone - Safety Data Sheet. Retrieved from google_search.search result[2]

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